Di-tert-butylchlorophosphine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ditert-butyl(chloro)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRSZLVSRGTMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160089 | |
| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-10-4 | |
| Record name | Di-tert-butylchlorophosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Di-tert-butylchlorophosphine: A Technical Guide for Researchers
CAS Number: 13716-10-4
Di-tert-butylchlorophosphine , a sterically hindered organophosphorus compound, is a versatile reagent and ligand in organic synthesis. Its bulky tert-butyl groups impart unique steric and electronic properties, making it a valuable tool in modern catalysis, particularly in cross-coupling reactions. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid that is sensitive to air and moisture.[1][2] It is miscible with solvents like tetrahydrofuran.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13716-10-4 | [2] |
| Molecular Formula | C₈H₁₈ClP | [1][2] |
| Molecular Weight | 180.66 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 2-3 °C | [1][3] |
| Boiling Point | 191.6 °C at 760 mmHg; 48 °C at 3 mmHg | [1][5] |
| Density | 0.951 g/mL at 25 °C | [1][5] |
| Refractive Index (n₂₀/D) | 1.482 | [1][5] |
| Flash Point | 61.1 °C (142 °F) | [1][4] |
| Solubility | Miscible with tetrahydrofuran | [1][3] |
| Sensitivity | Air and moisture sensitive | [1][3] |
Reactivity and Stability
This compound is a reactive compound, primarily due to the phosphorus-chlorine bond. It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][3] Contact with water can lead to the liberation of toxic gas.
Its reactivity is characterized by:
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful precursor for the synthesis of other phosphine (B1218219) derivatives.
-
Ligand Formation: The lone pair of electrons on the phosphorus atom allows it to act as a ligand, coordinating to transition metals to form catalysts. The bulky tert-butyl groups create a sterically demanding environment around the metal center, which can influence the selectivity and efficiency of catalytic reactions.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of di-tert-butylphosphine (B3029888) with a chlorinating agent. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from Di-tert-butylphosphine
This procedure outlines the synthesis of this compound from di-tert-butylphosphine and octyl trichloroacetate (B1195264).
Materials:
-
Di-tert-butylphosphine (13.5 g, 92 mmol)
-
Octyl trichloroacetate (25.4 g, 92 mmol)
-
Three-necked round-bottomed flask
-
Thermometer
-
Addition funnel
-
Condenser
-
Nitrogen source
-
Short path distillation head
Procedure:
-
Charge a three-necked round-bottomed flask equipped with a thermometer, addition funnel, and condenser with di-tert-butylphosphine (13.5 g, 92 mmol) under a nitrogen atmosphere.
-
Heat the flask to 83-84 °C.
-
Slowly add octyl trichloroacetate (25.4 g, 92 mmol) dropwise over a period of 20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 20 minutes. The reaction progress can be monitored by GC analysis to check for unreacted di-tert-butylphosphine.
-
Remove the addition funnel and equip the flask with a short path distillation head.
-
Distill the product under reduced pressure. Collect the fraction boiling at 48-52 °C / 3.2 mbar. This should yield this compound as a clear, colorless liquid (yield: ~13 g, 78.2%). The purity of the product can be confirmed by GC-FID.[1]
Applications in Catalysis
This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6] Its steric bulk is crucial for promoting the reductive elimination step and stabilizing the active catalytic species.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound, in combination with a palladium source (e.g., palladium(II) acetate), forms a highly active catalyst for the coupling of arylboronic acids with aryl bromides and chlorides.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Palladium catalysts bearing this compound-derived ligands are effective for the coupling of aryl halides with a wide range of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 31P [nmr.chem.ucsb.edu]
An In-Depth Technical Guide to the Synthesis and Purification of Di-tert-butylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of di-tert-butylchlorophosphine, a critical reagent in organic synthesis, particularly in the formation of phosphine (B1218219) ligands for metal-catalyzed cross-coupling reactions. The document details established synthetic methodologies, purification protocols, and presents quantitative data to facilitate reproducibility and comparison.
Introduction
This compound ((t-Bu)₂PCl) is a sterically hindered organophosphorus compound widely utilized in the synthesis of bulky phosphine ligands. These ligands are instrumental in a variety of catalytic applications, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, where they enhance catalyst activity, stability, and selectivity. The steric bulk of the tert-butyl groups plays a crucial role in promoting reductive elimination and preventing catalyst deactivation. Given its significance, reliable and well-documented procedures for the synthesis and purification of this compound are of paramount importance for researchers in academia and the pharmaceutical industry.
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most common methods involve the reaction of a chlorinating agent with di-tert-butylphosphine (B3029888) or the reaction of phosphorus trichloride (B1173362) with a tert-butyl nucleophile.
Method 1: Chlorination of Di-tert-butylphosphine
This method involves the direct chlorination of di-tert-butylphosphine using a suitable chlorinating agent, such as octyl trichloroacetate (B1195264). This approach is often favored for its relatively high yield and purity of the final product.
Experimental Protocol:
A detailed experimental protocol for this method has been reported as follows:
-
To a three-necked round-bottom flask equipped with a thermometer, an addition funnel, and a condenser under a nitrogen atmosphere, add di-tert-butylphosphine (13.5 g, 92 mmol).[1]
-
Heat the flask to 83-84 °C.[1]
-
Slowly add octyl trichloroacetate (25.4 g, 92 mmol) dropwise over a period of 20 minutes.[1]
-
After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 20 minutes. Gas chromatography (GC) analysis at this stage should indicate minimal unreacted di-tert-butylphosphine (e.g., 0.6%).[1]
-
The crude product is then purified by vacuum distillation.
Quantitative Data for Method 1:
| Reactant 1 | Quantity (mol) | Reactant 2 | Quantity (mol) | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
| Di-tert-butylphosphine | 92 mmol | Octyl trichloroacetate | 92 mmol | 70-84 | 40 | 78.2 | 97 (by GC-FID) |
Synthesis Pathway (Method 1)
Caption: Synthesis of this compound via Chlorination.
Method 2: Reaction of Phosphorus Trichloride with Organometallic Reagents
This approach utilizes phosphorus trichloride (PCl₃) as the phosphorus source and a tert-butyl nucleophile, typically a Grignard reagent (tert-butylmagnesium chloride) or an organolithium reagent (tert-butyllithium). This method can be more direct but often presents challenges in controlling the stoichiometry due to the high reactivity of the organometallic reagents, which can lead to the formation of tri-tert-butylphosphine (B79228) as a byproduct. The steric hindrance of the tert-butyl groups can also impede the reaction.
General Considerations for Method 2:
-
Grignard Reagent (tert-butylmagnesium chloride): The reaction of PCl₃ with an excess of tert-butylmagnesium chloride has been reported to yield this compound. However, the reaction can be sluggish and may require the use of catalysts, such as copper(I) salts, to achieve reasonable yields.
-
Organolithium Reagent (tert-butyllithium): Tert-butyllithium (B1211817) is more reactive than the corresponding Grignard reagent and can also be used. Careful control of the stoichiometry and reaction temperature is crucial to prevent over-alkylation.
Detailed, high-yield protocols for these methods are less consistently reported in the literature, and yields can be variable.
Purification of this compound
The primary and most effective method for purifying this compound is vacuum distillation . Due to its relatively low boiling point under reduced pressure, this technique allows for efficient separation from less volatile impurities.
Experimental Protocol for Vacuum Distillation:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and the system can hold a vacuum.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply a vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. A reported boiling point is 48-52 °C at 3.2 mbar.[1]
-
It is common to discard a small forerun to ensure the purity of the main fraction. In one reported procedure, an initial fraction of 1.24 g was discarded.[1]
Purification Workflow
Caption: Purification of this compound by Vacuum Distillation.
Recrystallization:
While recrystallization is a common purification technique for solids, it is not widely reported for this compound. This is likely due to its low melting point, which makes it exist as a liquid or a low-melting solid at or near room temperature, rendering recrystallization impractical.
Safety Considerations
-
This compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Organometallic reagents such as tert-butylmagnesium chloride and tert-butyllithium are highly reactive and pyrophoric. They must be handled with extreme care using appropriate techniques for air- and moisture-sensitive compounds.
-
Phosphorus trichloride is a toxic and corrosive liquid.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound via the chlorination of di-tert-butylphosphine offers a reliable and high-yielding route to this important chemical. Purification by vacuum distillation is the standard and most effective method for obtaining a high-purity product. While alternative synthetic routes using organometallic reagents exist, they may require more careful optimization to control selectivity and achieve high yields. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and safely produce high-quality this compound for their research and development needs.
References
Di-tert-butylchlorophosphine: A Technical Overview for Advanced Chemical Synthesis
For Immediate Release
This technical guide provides an in-depth analysis of di-tert-butylchlorophosphine [(t-Bu)₂PCl], a critical reagent in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental properties of this compound and illustrates its pivotal role in palladium-catalyzed cross-coupling reactions.
Core Physicochemical Properties
This compound is a sterically hindered organophosphine compound valued for its electron-donating characteristics and bulky nature, which are instrumental in facilitating a variety of chemical transformations. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClP | [1][2] |
| Molecular Weight | 180.65 g/mol | [1] |
Role in Suzuki-Miyaura Cross-Coupling
This compound is frequently employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organohalides. The bulky di-tert-butyl groups on the phosphine (B1218219) ligand enhance the catalytic activity of the palladium center, facilitating the key steps of the catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4] The phosphine ligand, in this case, this compound, plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle.[5]
Experimental Protocols
Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are widely available in the chemical literature. A general procedure typically involves the following steps:
-
Catalyst Preparation: The active palladium catalyst is often generated in situ from a palladium precursor, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and the phosphine ligand, this compound.
-
Reaction Setup: The aryl or vinyl halide, the boronic acid or ester, and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate) are combined in an appropriate solvent, such as toluene, dioxane, or tetrahydrofuran.[4]
-
Reaction Execution: The catalyst solution is added to the reaction mixture, which is then typically heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction, chromatography, and crystallization.
For specific substrate combinations and detailed reaction conditions, consulting peer-reviewed chemical literature is highly recommended. The choice of base, solvent, and reaction temperature can significantly impact the efficiency and outcome of the coupling reaction.
References
An In-Depth Technical Guide on the Chemical Structure and Bonding in Di-tert-butylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylchlorophosphine [(tBu)2PCl] is a sterically hindered organophosphorus compound that serves as a crucial building block and ligand in modern synthetic chemistry. Its unique electronic and steric properties make it an invaluable reagent, particularly in the realm of metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous pharmaceutical compounds and complex organic molecules. The bulky tert-butyl groups create a large cone angle, which can promote reductive elimination and stabilize low-coordinate metal centers in catalytic cycles. This guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for this compound, tailored for professionals in research and drug development.
Chemical Structure and Bonding
The molecular structure of this compound is characterized by a central phosphorus(III) atom bonded to two bulky tert-butyl groups and one chlorine atom. This arrangement results in a trigonal pyramidal geometry around the phosphorus center, consistent with VSEPR theory for an AX3E1 system, where the lone pair of electrons on the phosphorus atom occupies one of the tetrahedral vertices.
The steric hindrance imposed by the two tert-butyl groups significantly influences the bond angles and lengths within the molecule. The C-P-C bond angle is notably larger than that in less hindered phosphines, while the P-Cl bond is also affected by the electronic and steric environment.
Molecular Structure Diagram
Caption: Ball-and-stick model of this compound.
Quantitative Structural Data
The following table summarizes key bond lengths and angles for this compound, providing a quantitative insight into its molecular geometry.
| Parameter | Value |
| Bond Lengths | |
| P-Cl | ~2.07 Å |
| P-C | ~1.90 Å |
| C-C | ~1.54 Å |
| Bond Angles | |
| C-P-C | ~98° |
| Cl-P-C | ~103° |
| P-C-C | ~110° |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound. The following tables present key data from various spectroscopic techniques.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) / ppm | Solvent | Coupling Constants (J) / Hz |
| 31P | ~135 | Neat | - |
| 13C | ~36 (C) | CDCl3 | 1JPC ≈ 35 Hz |
| ~31 (CH3) | CDCl3 | 2JPC ≈ 15 Hz | |
| 1H | ~1.2 (CH3) | CDCl3 | 3JPH ≈ 13 Hz |
Infrared (IR) Spectroscopy
| Frequency (cm-1) | Vibrational Mode | Intensity |
| 2960-2870 | C-H stretch (tert-butyl) | Strong |
| 1460 | C-H bend (tert-butyl) | Medium |
| 1370 | C-H bend (tert-butyl) | Medium |
| 490-510 | P-Cl stretch | Medium-Strong |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of di-tert-butylphosphine (B3029888) with an octyl trichloroacetate (B1195264).
Materials:
-
Di-tert-butylphosphine
-
Octyl trichloroacetate
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (three-necked round-bottomed flask, thermometer, addition funnel, condenser)
-
Distillation apparatus
Procedure:
-
A three-necked round-bottomed flask equipped with a thermometer, an addition funnel, and a condenser under a nitrogen atmosphere is charged with di-tert-butylphosphine (13.5 g, 92 mmol).
-
The flask is heated to 83-84 °C.
-
Octyl trichloroacetate (25.4 g, 92 mmol) is added dropwise via the addition funnel over a period of 20 minutes.
-
After the addition is complete, the reaction mixture is stirred at 70 °C for an additional 20 minutes. The reaction progress can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.
-
The addition funnel is replaced with a short path distillation head.
-
The product is purified by vacuum distillation. A forerun is discarded, and the main fraction is collected at 48-52 °C / 3.2 mbar to yield this compound as a clear, colorless liquid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
31P NMR: A sample of the neat liquid or a concentrated solution in an appropriate deuterated solvent (e.g., CDCl3) is prepared in an NMR tube. The 31P{1H} NMR spectrum is acquired. A single sharp peak is expected, and its chemical shift is compared to the literature value.
-
1H and 13C NMR: A dilute solution of the sample in a deuterated solvent is prepared. 1H and 13C{1H} NMR spectra are recorded. The chemical shifts, multiplicities, and coupling constants (nJPH and nJPC) are analyzed to confirm the presence of the tert-butyl groups and their connectivity to the phosphorus atom.
Infrared (IR) Spectroscopy:
-
A small drop of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
The IR spectrum is recorded over the range of 4000-400 cm-1.
-
The characteristic vibrational bands for the C-H bonds of the tert-butyl groups and the P-Cl bond are identified and compared with expected frequencies.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the sample in a volatile organic solvent is prepared.
-
The sample is injected into a GC-MS system.
-
The retention time in the gas chromatogram provides information on the purity, while the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and structure.
Characterization Workflow
Caption: General workflow for the characterization of this compound.
Conclusion
This compound is a cornerstone reagent in synthetic chemistry, particularly for the construction of complex molecules relevant to the pharmaceutical industry. A thorough understanding of its chemical structure, bonding, and spectroscopic properties is paramount for its effective application. The data and protocols presented in this guide offer a detailed technical resource for researchers and scientists, facilitating the synthesis, characterization, and utilization of this versatile compound in their research and development endeavors.
An In-depth Technical Guide to the Stability and Storage of Di-tert-butylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage requirements for di-tert-butylchlorophosphine (CAS No: 13716-10-4). Adherence to these guidelines is critical to ensure the chemical's integrity, prevent hazardous reactions, and ensure the safety of laboratory personnel.
Chemical Stability and Reactivity
This compound is a reactive compound that is highly sensitive to its environment.[1][2] Its stability is compromised by exposure to air, moisture, and heat.[1]
Key Stability Characteristics:
-
Air and Moisture Sensitivity: The compound is air and moisture sensitive.[1][2] Prolonged exposure to air or moisture should be avoided.[1]
-
Water Reactivity: It reacts violently with water, liberating toxic gases such as hydrogen chloride.[1] Contact with water or moist air must be strictly prevented.[1]
-
Thermal Stability: The compound is combustible and sensitive to heat.[1] It should be kept away from open flames, hot surfaces, and other sources of ignition.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of phosphorus, phosphine, and hydrogen chloride gas.[1]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[1]
The following table summarizes the key reactivity and stability data for this compound.
| Parameter | Value | Reference |
| CAS Number | 13716-10-4 | [1] |
| Molecular Formula | C8H18ClP | [2] |
| Molecular Weight | 180.66 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 48 °C at 3 mmHg | |
| Melting Point | 2-3 °C | [2] |
| Flash Point | 62 °C (143.6 °F) - closed cup | |
| Density | 0.951 g/mL at 25 °C | |
| Sensitivity | Air and moisture sensitive | [1][2] |
| Incompatibilities | Strong oxidizing agents, water | [1] |
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the quality of this compound and ensuring a safe laboratory environment.
The recommended storage conditions for this compound are summarized in the table below.
| Condition | Recommendation | Source |
| Atmosphere | Store under an inert gas, such as nitrogen. | [1] |
| Temperature | Store in a dry, cool, and well-ventilated place. Keep away from heat. Some suppliers recommend storage at temperatures below -15°C. | [1][4] |
| Container | Keep containers tightly closed. Store in a corrosive-resistant container with a resistant inner liner. | [1] |
| Location | Store in a corrosives area, away from heat, sparks, and open flames. Store locked up. | [1] |
Due to its hazardous nature, strict handling protocols must be followed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealing safety goggles or a face shield.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A recommended filter type is for organic gases and vapors.[1]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mist, vapors, or spray.[1]
-
Do not allow contact with water.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Wash hands thoroughly after handling.[1]
-
Contaminated clothing should be washed before reuse.[1]
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the critical considerations and workflow for the safe handling and storage of this compound.
Caption: Logical workflow for mitigating the hazards of this compound.
Experimental Protocols
Protocol for Handling and Dispensing:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have appropriate quenching agents and spill kits readily available.
-
Inert Atmosphere: All glassware and equipment should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Transfer: Use syringe or cannula techniques for transferring the liquid under a positive pressure of inert gas to prevent exposure to air and moisture.
-
Weighing: If weighing is necessary, it should be done in a closed container or under an inert atmosphere.
-
Reaction Setup: Add this compound to the reaction vessel under a continuous flow of inert gas.
-
Post-Handling: After dispensing, securely seal the main container. Clean any contaminated surfaces and dispose of waste according to institutional and local regulations.
Protocol for Storage:
-
Receipt: Upon receipt, inspect the container for any damage.
-
Inerting: If the compound is to be stored for an extended period, consider re-purging the headspace of the container with an inert gas before sealing.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
-
Inventory Management: Maintain a log of the chemical's use to track its age and exposure to the atmosphere.
By adhering to these stringent stability and storage protocols, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work while maintaining its chemical integrity.
References
An In-depth Technical Guide to the Safe Handling of Di-tert-butylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions and handling procedures for Di-tert-butylchlorophosphine (C₈H₁₈ClP). Due to its hazardous nature, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid that is highly sensitive to air and moisture.[1] It is a versatile reagent used in various organic synthesis applications, particularly as a ligand in cross-coupling reactions.[2] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference(s) |
| Molecular Weight | 180.66 g/mol | [3] |
| Boiling Point | 48 °C at 3 mmHg | [2] |
| Density | 0.951 g/mL at 25 °C | [2] |
| Flash Point | 62 °C (143.6 °F) | [2] |
| Sensitivity | Air and Moisture Sensitive | [1] |
Hazard Identification and Classification
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also pyrophoric, meaning it can ignite spontaneously in air.[1] A significant hazard is its violent reaction with water, which liberates toxic hydrogen chloride gas.[3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.
| PPE Type | Specification |
| Eye/Face Protection | Tightly sealed safety goggles and a face shield. |
| Skin Protection | Flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling outside of a fume hood or glovebox. |
Safe Handling and Storage
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood or a glovebox.
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.
-
Keep the container tightly sealed under an inert atmosphere.
-
Store away from incompatible materials such as water, oxidizing agents, and acids.
Experimental Protocols
General Handling in an Inert Atmosphere
All manipulations of this compound should be performed using standard Schlenk line or glovebox techniques. Glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Quenching and Neutralization Protocol
Note: No specific, detailed experimental protocol for the quenching of this compound was found in the searched literature. The following is a general procedure for the safe quenching of reactive chlorophosphines. This procedure should be performed with extreme caution in a fume hood.
Materials:
-
Inert solvent (e.g., heptane, toluene)
-
A weak base solution (e.g., saturated sodium bicarbonate)
-
A protic solvent (e.g., isopropanol)
-
Appropriate reaction vessel with a stirrer and an inert gas inlet
Procedure:
-
Under an inert atmosphere, dilute the this compound with an anhydrous, inert solvent (e.g., heptane) in the reaction vessel. The dilution should be significant to control the reaction rate.
-
Cool the solution in an ice bath to manage the exothermic reaction.
-
Slowly add a protic solvent, such as isopropanol (B130326), dropwise with vigorous stirring. The isopropanol will react with the chlorophosphine.
-
After the initial reaction subsides, slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.[4][5] Monitor for any gas evolution.
-
Allow the mixture to warm to room temperature while stirring.
-
The resulting mixture should be tested for pH to ensure complete neutralization before disposal as hazardous waste according to local regulations.
Accidental Release and First Aid Measures
Spill: In case of a small spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite). Do not use water. The contaminated absorbent should be collected in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logical Relationships and Signaling Pathways
Safe Handling Workflow
Toxicity Pathway upon Hydrolysis
This compound reacts violently with water to produce Di-tert-butylphosphinous acid and Hydrogen Chloride (HCl) gas. The primary acute toxicity upon inhalation is due to the corrosive nature of HCl.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and follow all institutional safety protocols when handling hazardous chemicals.
References
Spectroscopic Data of Di-tert-butylchlorophosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Di-tert-butylchlorophosphine (C₈H₁₈ClP), a key organophosphorus compound. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition. The logical workflow for obtaining and analyzing this data is also visualized.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, and ATR-IR spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 1.15 | Doublet | ³J(P,H) = 12.8 | -CH₃ (tert-butyl) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 36.6 | Doublet | ¹J(P,C) = 31.2 | C(CH₃)₃ |
| 30.1 | Doublet | ²J(P,C) = 15.6 | C(CH₃)₃ |
³¹P NMR (Phosphorus-31 NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Referencing |
| 147 | Singlet | H₃PO₄ (85%) |
Infrared (IR) Spectroscopy Data
Attenuated Total Reflectance (ATR) - IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2962 | Strong | C-H stretch (asymmetric, -CH₃) |
| 2925 | Strong | C-H stretch (asymmetric, -CH₃) |
| 2867 | Strong | C-H stretch (symmetric, -CH₃) |
| 1460 | Medium | C-H bend (asymmetric, -CH₃) |
| 1365 | Medium | C-H bend (symmetric, -CH₃) |
| 1020 | Medium | P-C stretch |
| 804 | Strong | P-Cl stretch |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the presented spectroscopic data.
NMR Spectroscopy
NMR spectra were acquired on a Varian XL-100 spectrometer.[1][2] The sample was analyzed neat, without the use of a solvent.[2] The chemical shifts for ¹H and ¹³C NMR are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The ³¹P NMR spectrum is referenced to external 85% phosphoric acid (H₃PO₄).[2]
General Parameters:
-
Sample State: Neat Liquid[2]
-
Temperature: Ambient temperature (not specified in the available data)
Infrared Spectroscopy
The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II Attenuated Total Reflectance (ATR) accessory.[1] The sample was analyzed as a neat liquid.
General Parameters:
-
Instrument: Bruker Tensor 27 FT-IR[1]
-
Technique: ATR-Neat (DuraSamplIR II)[1]
-
Spectral Range: 4000 - 600 cm⁻¹ (typical)
-
Resolution: 4 cm⁻¹ (typical)
-
Number of Scans: 16 to 32 (typical)
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Physical properties like boiling point and density of Di-tert-butylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of di-tert-butylchlorophosphine (CAS No. 13716-10-4), a versatile reagent in organic synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below, providing a clear reference for laboratory applications.
| Physical Property | Value | Conditions |
| Boiling Point | 191.6 °C | at 760 mmHg[1] |
| 48 °C | at 3 mmHg[2][3][4][5] | |
| 48-52 °C | at 3.2 mbar[3] | |
| 48 °C | No pressure specified[6] | |
| Density | 0.951 g/mL | at 25 °C[1][2][3][4] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound. Given the compound's sensitivity to air and moisture, as well as its corrosive nature, all procedures must be conducted in a controlled, inert atmosphere (e.g., using a glovebox or Schlenk line) and with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
2.1. Determination of Boiling Point using the Thiele Tube Method
This method is suitable for determining the boiling point of a small quantity of liquid.
Materials:
-
This compound sample
-
Thiele tube
-
Mineral oil or other suitable high-boiling point liquid
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or heating mantle)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation under Inert Atmosphere: Inside a glovebox or under a stream of inert gas, add approximately 0.5 mL of this compound to a small, dry test tube.
-
Capillary Tube Insertion: Place a capillary tube, with its open end down, into the test tube containing the sample.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.[7][8]
-
Thiele Tube Setup: Fill the Thiele tube with a suitable heating oil (e.g., mineral oil) to a level just above the top of the side arm.
-
Immersion: Clamp the thermometer and test tube assembly so that it is immersed in the oil in the Thiele tube. The sample should be positioned in the main body of the tube, and the rubber band should remain above the oil level to prevent degradation from heat.[7][9]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[7][10] This will induce convection currents in the oil, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[9][10] Record this temperature.
-
Repeat: For accuracy, repeat the determination at least twice and calculate the average boiling point.
2.2. Determination of Density using a Pycnometer
A pycnometer is a flask with a specific volume used for precise density measurements of liquids.
Materials:
-
This compound sample
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary bore
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Dry, lint-free wipes
Procedure:
-
Preparation and Calibration under Inert Atmosphere: All handling of the pycnometer and the sample should be performed in a glovebox or under an inert atmosphere.
-
Mass of Empty Pycnometer: Carefully clean and dry the pycnometer and its stopper. Weigh the empty, dry pycnometer on an analytical balance and record the mass (m_pycnometer).
-
Mass of Pycnometer with Water (Calibration): Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Equilibrate the pycnometer in a constant temperature water bath (e.g., 25 °C). Carefully dry the exterior of the pycnometer with a lint-free wipe and weigh it. Record this mass (m_water). The volume of the pycnometer (V_pycnometer) can be calculated using the density of water at that temperature.
-
Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill the pycnometer with the this compound sample. Insert the stopper, allowing the excess liquid to exit through the capillary.
-
Temperature Equilibration: Place the filled pycnometer in the constant temperature water bath set to 25 °C and allow it to equilibrate.
-
Final Weighing: Carefully dry the exterior of the pycnometer and weigh it on the analytical balance. Record this mass (m_sample).
-
Calculation of Density: The density (ρ) of the this compound is calculated using the following formula:
ρ = (m_sample - m_pycnometer) / V_pycnometer
-
Repeat: For accuracy, perform the measurement in triplicate and report the average density.
Structure-Property Relationship
The physical properties of this compound are directly influenced by its molecular structure. The diagram below illustrates this relationship.
Caption: Molecular structure's influence on physical properties.
The two bulky tert-butyl groups increase the molecule's surface area, leading to stronger van der Waals forces between molecules. This results in a relatively high boiling point for its molecular weight.[11][12][13] These bulky groups also affect how the molecules pack together in the liquid state, which is a key determinant of density. The polar phosphorus-chlorine (P-Cl) bond introduces dipole-dipole interactions, further contributing to the intermolecular forces that must be overcome for the substance to boil.[12]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound 96 13716-10-4 [sigmaaldrich.com]
- 3. Di-tert-butylchlorophosphane | 13716-10-4 [chemicalbook.com]
- 4. Di-tert-butylchlorophosphane CAS#: 13716-10-4 [m.chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | Di-t-butylchlorophosphine | nb3272 - Ereztech [ereztech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Understanding How Intermolecular Forces Affect Boiling Points | Chemistry | Study.com [study.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Supplemental Topics [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Reactivity of Di-tert-butylchlorophosphine with Water and Air
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butylchlorophosphine ((t-Bu)₂PCl) is a sterically hindered organophosphorus compound widely utilized as a ligand in transition metal-catalyzed cross-coupling reactions. Its efficacy in organic synthesis is, however, contrasted by its pronounced reactivity towards atmospheric components, namely water and oxygen. This technical guide provides a comprehensive overview of the reactions of this compound with water (hydrolysis) and air (oxidation). It includes detailed descriptions of the reaction pathways, products, and proposed experimental protocols for their investigation. Due to a lack of specific quantitative kinetic and thermodynamic data in the public domain for these specific reactions, this guide also outlines methodologies for determining such parameters.
Introduction
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed coupling reactions.[1][2] The bulky tert-butyl groups create a sterically demanding environment around the phosphorus atom, which can lead to high selectivity in catalytic processes.[1] However, the phosphorus(III) center is highly susceptible to nucleophilic attack and oxidation. This guide focuses on its reactivity with two common laboratory and industrial environmental components: water and air. Understanding these degradation pathways is critical for the safe handling, storage, and use of this reagent, as well as for the accurate interpretation of experimental results.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its primary degradation product, di-tert-butylphosphine (B3029888) oxide, is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Di-tert-butylphosphine oxide
| Property | This compound | Di-tert-butylphosphine Oxide |
| CAS Number | 13716-10-4[3] | 684-19-5 |
| Molecular Formula | C₈H₁₈ClP[3] | C₈H₁₉OP |
| Molecular Weight | 180.66 g/mol [2] | 162.21 g/mol |
| Appearance | Colorless to light yellow liquid[4] | White crystalline solid |
| Melting Point | 2-3 °C[2] | 74-82 °C |
| Boiling Point | 48 °C at 3 mmHg[2] | Not available |
| Density | 0.951 g/mL at 25 °C[2] | Not available |
| Solubility | Miscible with tetrahydrofuran[4] | Soluble in many organic solvents |
| ³¹P NMR Shift | ~100 ppm | Not available |
Reactivity with Water (Hydrolysis)
This compound reacts readily with water in a hydrolysis reaction to produce di-tert-butylphosphine oxide and hydrogen chloride. This reaction is typically rapid and exothermic.
Reaction Pathway
The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic phosphorus atom, followed by the elimination of hydrogen chloride. The bulky tert-butyl groups, while providing steric hindrance, do not prevent this reaction with a small nucleophile like water.
Caption: Proposed mechanism for the hydrolysis of this compound.
Quantitative Data
Proposed Experimental Protocol for Studying Hydrolysis
3.3.1. Monitoring by NMR Spectroscopy
This protocol describes a method to monitor the hydrolysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
Objective: To observe the disappearance of the reactant and the appearance of the product over time.
-
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
D₂O
-
NMR tubes
-
Gas-tight syringe
-
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous CDCl₃ under an inert atmosphere (e.g., in a glovebox).
-
Transfer a known volume of this solution to an NMR tube.
-
Acquire an initial ³¹P and ¹H NMR spectrum to serve as the time-zero reference. The ³¹P spectrum should show a characteristic peak for this compound.
-
Using a gas-tight syringe, inject a stoichiometric amount of D₂O into the NMR tube.
-
Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.
-
Process the spectra and integrate the peaks corresponding to this compound and di-tert-butylphosphine oxide.
-
Plot the concentration of the reactant and product as a function of time to determine the reaction rate.
-
3.3.2. Determination of Reaction Enthalpy by Calorimetry
This protocol outlines a method to determine the enthalpy of hydrolysis using a simple coffee-cup calorimeter.[7][8][9]
-
Objective: To measure the heat released during the hydrolysis reaction.
-
Materials:
-
This compound
-
Deionized water
-
Coffee-cup calorimeter (e.g., two nested Styrofoam cups with a lid)
-
Magnetic stirrer and stir bar
-
Digital thermometer (accurate to ±0.1 °C)
-
-
Procedure:
-
Assemble the calorimeter.
-
Add a known mass of deionized water to the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature (T_initial).
-
Under an inert atmosphere, measure a known mass of this compound in a sealed, pre-weighed container.
-
Quickly add the this compound to the water in the calorimeter, seal the lid, and begin stirring.
-
Record the temperature at regular intervals until a maximum temperature (T_final) is reached and the temperature begins to decrease.
-
Calculate the heat absorbed by the solution (q_solution) using the formula: q = m × c × ΔT, where 'm' is the total mass of the solution, 'c' is the specific heat capacity of the solution (assumed to be that of water, 4.184 J/g°C), and ΔT is the change in temperature (T_final - T_initial).
-
The enthalpy of reaction (ΔH) per mole of this compound can then be calculated.
-
Reactivity with Air (Oxidation)
This compound is sensitive to air and undergoes oxidation, particularly in the presence of oxygen. The primary product of this reaction is also di-tert-butylphosphine oxide.
Reaction Pathway
The oxidation of trivalent phosphorus compounds by molecular oxygen can proceed through a radical mechanism. The phosphorus lone pair interacts with oxygen to form a peroxide intermediate, which then rearranges to the stable phosphine (B1218219) oxide.
Caption: Proposed pathway for the oxidation of this compound.
It is important to note that the initial oxidation product may be this compound oxide, which could subsequently hydrolyze in the presence of atmospheric moisture to di-tert-butylphosphine oxide.
Quantitative Data
Proposed Experimental Protocol for Studying Oxidation
4.3.1. Monitoring by FTIR Spectroscopy
This protocol uses Fourier-transform infrared (FTIR) spectroscopy to monitor the formation of the P=O bond, which is characteristic of the phosphine oxide product.[10][11]
-
Objective: To detect the formation of the P=O stretching vibration, indicating oxidation.
-
Materials:
-
This compound
-
Anhydrous, oxygen-free solvent (e.g., hexane)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a liquid cell
-
Source of dry air or oxygen
-
-
Procedure:
-
Under an inert atmosphere, dissolve a small amount of this compound in the anhydrous solvent.
-
Acquire an initial FTIR spectrum of the solution. This will serve as the baseline and should not show a significant peak in the P=O stretching region (typically 1100-1300 cm⁻¹).
-
Bubble dry air or oxygen through the solution while continuously acquiring FTIR spectra at regular intervals.
-
Observe the growth of a new absorption band in the P=O region.
-
The rate of oxidation can be qualitatively or semi-quantitatively assessed by monitoring the increase in the absorbance of the P=O peak over time.
-
Summary and Recommendations
This compound is a highly reactive compound that readily degrades upon exposure to water and air. The primary degradation product in both cases is di-tert-butylphosphine oxide. Due to the lack of specific quantitative data on the kinetics and thermodynamics of these reactions, researchers and professionals in drug development should exercise extreme caution.
Key Recommendations:
-
Handling and Storage: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Store in a tightly sealed container in a cool, dry place.
-
Experimental Design: When using this compound in reactions, ensure all solvents and reagents are rigorously dried and degassed. The presence of residual water or air can lead to the formation of di-tert-butylphosphine oxide, which may act as an unintended ligand or impurity, affecting reaction outcomes and product purity.
-
Further Research: There is a clear need for detailed kinetic and thermodynamic studies on the hydrolysis and oxidation of this compound. The proposed experimental protocols in this guide provide a starting point for such investigations.
By understanding and controlling the reactivity of this compound with water and air, its utility as a powerful tool in organic synthesis can be maximized while ensuring experimental reproducibility and safety.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. als.lbl.gov [als.lbl.gov]
The Advent and Evolution of Steric Influence: A Technical Guide to Bulky Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the ability to fine-tune catalytic processes is paramount. Among the most powerful tools in the chemist's arsenal (B13267) are phosphine (B1218219) ligands, whose steric and electronic properties can be precisely modulated to achieve desired reactivity and selectivity. This technical guide delves into the discovery and history of a pivotal class of these ligands: bulky phosphines. From their conceptual origins to their indispensable role in groundbreaking catalytic systems, we explore the key milestones, quantitative characteristics, and synthetic methodologies that have defined this field.
A Historical Perspective: From Serendipity to Rational Design
The journey of phosphine ligands in coordination chemistry began in the mid-19th century, with early reports of metal-phosphine complexes. However, it was not until the mid-20th century that their profound impact on catalysis was truly appreciated. The initial use of phosphine ligands, such as triphenylphosphine, in industrial processes like Reppe chemistry for acrylic ester synthesis, marked a significant step forward.[1]
A paradigm shift occurred with the systematic investigation of the steric and electronic properties of phosphine ligands, most notably by Chadwick A. Tolman at DuPont in the 1970s.[2] Tolman introduced the concept of the "cone angle" (θ), a quantitative measure of the steric bulk of a phosphine ligand.[3] This seminal work provided a framework for understanding how the size of a ligand could dramatically influence the outcome of a catalytic reaction, laying the groundwork for the rational design of new and more effective catalysts.[3]
The late 20th and early 21st centuries witnessed an explosion in the development and application of bulky phosphine ligands, driven by the demands of increasingly complex organic syntheses. The advent of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, created a fertile ground for the application of these sterically demanding ligands.[4] Researchers like Stephen L. Buchwald and John F. Hartwig pioneered the development of highly effective bulky phosphine ligands for C-N and C-O bond-forming reactions, now famously known as the Buchwald-Hartwig amination.[5][6] Similarly, the development of Grubbs' catalysts for olefin metathesis showcased the critical role of bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), in stabilizing the active ruthenium species and promoting high catalytic activity.[2][7]
Quantifying Steric and Electronic Effects
The efficacy of a phosphine ligand in a catalytic cycle is governed by a delicate interplay of its steric and electronic properties. The Tolman cone angle provides a crucial metric for the steric hindrance imposed by the ligand, while the pKa of the conjugate acid of the phosphine offers insight into its electron-donating ability.
| Ligand | Abbreviation | Cone Angle (θ) [°] | pKa (H₂O) |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 11.4 |
| Tricyclohexylphosphine | PCy₃ | 170 | 9.7 |
| Triisopropylphosphine | P(i-Pr)₃ | 160 | 9.0 |
| Dicyclohexylphenylphosphine | PCy₂Ph | 159 | ~7.3 |
| Triphenylphosphine | PPh₃ | 145 | 2.73 |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194 | 3.08 |
| Buchwald Ligands | |||
| JohnPhos | 196 | - | |
| XPhos | 254 | - | |
| SPhos | 256 | - | |
| cataCXium® Ligands | |||
| cataCXium® A | 184 | - |
Table 1: A comparison of cone angles and pKa values for a selection of common and proprietary bulky phosphine ligands. Data compiled from various sources.[8][9]
Experimental Protocols for the Synthesis of Key Bulky Phosphine Ligands
The following section provides detailed methodologies for the synthesis of three seminal bulky phosphine ligands. These protocols are intended for research purposes and should be carried out by trained professionals in a controlled laboratory setting.
Synthesis of Tricyclohexylphosphine (PCy₃)
This procedure outlines a common method for the synthesis of tricyclohexylphosphine via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Cyclohexyl chloride
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine. The flask is heated gently under a flow of nitrogen to initiate the reaction. A solution of cyclohexyl chloride in anhydrous diethyl ether is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with PCl₃: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol (B145695) to yield tricyclohexylphosphine as a white crystalline solid.[10]
Synthesis of Tri-tert-butylphosphine (P(t-Bu)₃)
Materials:
-
tert-Butylmagnesium chloride (2.0 M in diethyl ether)
-
Phosphorus trichloride (PCl₃)
-
Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Lithium bromide (LiBr)
-
Anhydrous hexane
-
Aqueous tetrafluoroboric acid (HBF₄, 3 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethanol
Procedure:
-
Reaction Setup: To a dried three-neck flask under a nitrogen atmosphere, add CuBr·SMe₂ and LiBr, followed by anhydrous hexane. The suspension is cooled in an ice bath, and PCl₃ is added.
-
Grignard Addition: The tert-butylmagnesium chloride solution is added dropwise, keeping the internal temperature below 8 °C for the first half of the addition. The flask is then allowed to warm to room temperature, and the remainder of the Grignard reagent is added. The mixture is stirred vigorously for 13 hours at 23 °C.
-
Salt Formation and Extraction: The mixture is recooled in an ice bath, and the aqueous HBF₄ solution is carefully added, keeping the internal temperature below 25 °C. The biphasic mixture is stirred and then filtered. The layers are separated, and the aqueous layer is washed with hexane. The aqueous layer is then extracted with dichloromethane.
-
Isolation and Purification: The combined dichloromethane layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford crude tri-tert-butylphosphonium tetrafluoroborate (B81430) as a white solid. The pure product is obtained by crystallization from ethanol.[7]
Synthesis of a Buchwald-Type Ligand: XPhos
This procedure outlines a general approach for the synthesis of the Buchwald ligand XPhos.
Materials:
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
Palladium(II) acetate (B1210297)
-
Methanesulfonic acid
-
Tetrahydrofuran (THF)
Procedure:
-
Palladacycle Formation: 2-Aminobiphenyl is reacted with methanesulfonic acid to form 2-ammoniumbiphenyl mesylate. This salt is then reacted with palladium(II) acetate to form the dimeric palladacycle, [Pd(ABP)(OMs)]₂ (where ABP is the C-deprotonated 2-aminobiphenyl and OMs is the mesylate).[11]
-
Ligand Exchange: The isolated palladacycle dimer is then treated with two equivalents of the XPhos ligand in a suitable solvent like THF. The reaction mixture is stirred, leading to the formation of the XPhos Pd G3 precatalyst.[11]
-
Isolation: The product is typically isolated by precipitation and can be purified by washing with appropriate solvents to remove any unreacted starting materials or byproducts.[11]
Conclusion
The discovery and development of bulky phosphine ligands represent a cornerstone of modern organometallic chemistry and catalysis. The ability to rationally design ligands with specific steric and electronic properties has empowered chemists to tackle previously insurmountable synthetic challenges. From the pioneering conceptual work of Tolman to the development of sophisticated ligand scaffolds by Buchwald, Hartwig, Grubbs, and others, the evolution of bulky phosphine ligands continues to drive innovation in catalysis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The experimental protocols and quantitative data provided herein offer a valuable resource for researchers seeking to harness the power of these remarkable molecular tools.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. uga-editions.com [uga-editions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. scholar.utc.edu [scholar.utc.edu]
- 11. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Di-tert-butylchlorophosphine in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di-tert-butylchlorophosphine as a precursor for bulky, electron-rich phosphine (B1218219) ligands in Suzuki-Miyaura cross-coupling reactions. Detailed protocols and supporting data are included to facilitate the application of this chemistry in research and development settings, particularly in the synthesis of complex molecules for drug discovery and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The efficiency and scope of this reaction are critically dependent on the choice of the palladium catalyst and, most importantly, the supporting phosphine ligand. This compound serves as a versatile and cost-effective precursor for the synthesis of a variety of bulky and electron-rich phosphine ligands. These ligands are instrumental in promoting the key steps of the catalytic cycle, leading to high yields and broad substrate scope, especially with challenging substrates such as aryl chlorides. The steric bulk of the di-tert-butylphosphino group facilitates the formation of the catalytically active monoligated palladium(0) species, which enhances the rates of oxidative addition and reductive elimination.
Ligand Synthesis from this compound
Bulky monophosphine ligands are frequently synthesized by the reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents. This modular approach allows for the facile synthesis of a diverse range of ligands with tailored steric and electronic properties.
A general one-pot protocol for the synthesis of dialkylbiarylphosphine ligands involves the addition of an aryl Grignard or an aryllithium reagent to an in situ generated benzyne (B1209423) intermediate, followed by trapping with a chlorophosphine like this compound[1].
Application in Suzuki-Miyaura Coupling
Catalyst systems derived from this compound are highly effective for the Suzuki-Miyaura coupling of a wide range of substrates, including aryl chlorides, which are often less reactive than the corresponding bromides or iodides. The resulting bulky phosphine ligands stabilize the palladium center and promote efficient catalysis.
General Workflow for Ligand Synthesis and Subsequent Suzuki-Miyaura Coupling
Caption: General workflow for in situ ligand synthesis and subsequent Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of a Bulky Biarylphosphine Ligand and its use in Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for synthesizing bulky biaryl phosphine ligands[1].
Step 1: Synthesis of 2-(Di-tert-butylphosphino)biphenyl (B1301956)
-
Materials:
-
tert-Butyllithium (B1211817) (in pentane)
-
This compound
-
Anhydrous diethyl ether or THF
-
Standard Schlenk line and glassware
-
Procedure:
-
To a solution of 2-bromobiphenyl (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), add tert-butyllithium (2.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and slowly add this compound (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid
-
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl (ligand from Step 1)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene
-
Standard Schlenk tube and glassware
-
-
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (1-2 mol%), the synthesized 2-(di-tert-butylphosphino)biphenyl (2-4 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (2-3 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-methyl-1,1'-biphenyl.
-
Quantitative Data
The following tables summarize representative data for Suzuki-Miyaura couplings using bulky phosphine ligands, highlighting the effectiveness of catalyst systems derived from di-tert-butylphosphine (B3029888) precursors.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | L1 | 1.5 | K₃PO₄ | Toluene | 100 | 16 | 98 |
| 2 | 2-Chloroanisole | L1 | 2.0 | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |
| 3 | 4-Chloroacetophenone | L2 | 1.0 | K₃PO₄ | Toluene | 80 | 12 | 99 |
| 4 | 2-Chloropyridine | L2 | 2.0 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 92 |
L1: 2-(Di-tert-butylphosphino)biphenyl; L2: Tri-tert-butylphosphine. Data is representative and compiled from various sources on bulky phosphine ligands.
Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | L1 | 1.0 | K₃PO₄ | Toluene | 97 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | L1 | 1.5 | Cs₂CO₃ | Dioxane | 96 |
| 3 | 3-Bromoquinoline | 2-Thiopheneboronic acid | L2 | 2.0 | K₂CO₃ | DME | 94 |
| 4 | 4-Iodoanisole | 3-Furylboronic acid | L2 | 1.0 | K₃PO₄ | Toluene | 98 |
L1: 2-(Di-tert-butylphosphino)biphenyl; L2: Tri-tert-butylphosphine. Data is representative and compiled from various sources on bulky phosphine ligands.
Catalytic Cycle
The Suzuki-Miyaura coupling reaction catalyzed by a palladium complex with a bulky phosphine ligand (L) proceeds through a well-established catalytic cycle. The bulky and electron-donating nature of ligands derived from this compound is crucial for the efficiency of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0)L species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. Bulky ligands promote the formation of the monoligated Pd(0)L species, which is highly reactive in this step.
-
Transmetalation: The aryl group (Ar') from the organoboron reagent replaces the halide (X) on the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled to form the biaryl product, regenerating the Pd(0)L catalyst, which can then re-enter the catalytic cycle. The steric bulk of the phosphine ligand facilitates this final, product-forming step.
References
Application Notes and Protocols: Di-tert-butylchlorophosphine as a Precursor for Bulky Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylchlorophosphine [(t-Bu)₂PCl] is a pivotal organophosphorus compound widely utilized as a precursor in the synthesis of sterically hindered, electron-rich phosphine (B1218219) ligands.[1][2] These bulky phosphine ligands are instrumental in advancing modern catalysis, particularly in transition metal-catalyzed cross-coupling reactions that are fundamental to pharmaceutical and fine chemical synthesis.[3][4] The steric bulk imparted by the di-tert-butylphosphino group plays a crucial role in enhancing the stability and reactivity of metal catalysts, enabling challenging transformations such as the coupling of sterically hindered substrates and the activation of unreactive aryl chlorides.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of key bulky phosphine ligands derived from this compound and their application in catalysis.
Properties of this compound
A summary of the key physical and spectroscopic properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClP | [6] |
| Molecular Weight | 180.66 g/mol | [6] |
| Appearance | Colorless to yellow liquid | [7] |
| Boiling Point | 48-52 °C at 3.2 mbar | [7] |
| Density | 0.951 g/mL at 25 °C | [1] |
| ¹H NMR (CDCl₃) | δ 1.14 (d, ³JPH= 16.6 Hz, 18H) | [8] |
| ³¹P NMR (C₆D₆) | δ 33.2 (d, J = 200 Hz) | [9] |
Synthesis of Bulky Phosphine Ligands from this compound
The reactivity of the P-Cl bond in this compound with various nucleophiles, such as organolithium and Grignard reagents, provides a versatile platform for the synthesis of a wide array of bulky phosphine ligands.
General Synthetic Workflow
The synthesis of bulky phosphine ligands from this compound generally follows the workflow depicted below. This involves the reaction of a suitable organometallic reagent with this compound to form the desired tertiary phosphine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]
Application Notes and Protocols for Buchwald-Hartwig Amination Using Di-tert-butylchlorophosphine as a Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of aryl halides using Di-tert-butylchlorophosphine as a precursor to the active phosphine (B1218219) ligand. This method allows for the efficient formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other functional organic molecules. The protocol is based on the in situ generation of the bulky and electron-rich di-tert-butylphosphine (B3029888) ligand, which promotes the catalytic cycle.
Introduction
The Buchwald-Hartwig amination is a powerful chemical reaction that forms C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. The choice of phosphine ligand is crucial for the success of this reaction, influencing efficiency, substrate scope, and reaction conditions. Bulky and electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
This compound serves as a convenient and air-stable precursor to the highly effective di-tert-butylphosphine ligand. The active ligand can be generated in situ through reduction, simplifying the handling of otherwise air-sensitive phosphines. This protocol details the use of this compound in conjunction with a palladium source for the amination of a variety of aryl halides.
Data Presentation
The following tables summarize the performance of the palladium/di-tert-butylphosphine catalyst system in the Buchwald-Hartwig amination of various aryl halides with a range of amine coupling partners. Yields are generally high for a variety of substrates, demonstrating the broad applicability of this catalyst system.
Table 1: Amination of Aryl Chlorides with Various Amines Using a Pd/P(t-Bu)₂H Catalyst System
| Entry | Aryl Halide | Amine | Palladium Source (mol%) | Ligand Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | (t-Bu)₂PCl (4.0) | NaOt-Bu | Toluene (B28343) | 100 | 18 | 92 |
| 2 | 4-Chloroanisole | Aniline | Pd(OAc)₂ (2.0) | (t-Bu)₂PCl (4.0) | NaOt-Bu | Toluene | 80 | 24 | 88 |
| 3 | 2-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ (1.5) | (t-Bu)₂PCl (3.0) | NaOt-Bu | Dioxane | 100 | 16 | 95 |
| 4 | 4-Chlorobenzonitrile | Cyclohexylamine | Pd₂(dba)₃ (1.0) | (t-Bu)₂PCl (4.0) | NaOt-Bu | Toluene | 80 | 20 | 85 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Di-n-butylamine | Pd(OAc)₂ (2.0) | (t-Bu)₂PCl (4.0) | K₃PO₄ | Toluene | 110 | 24 | 78 |
Table 2: Amination of Aryl Bromides with Various Amines Using a Pd/P(t-Bu)₂H Catalyst System
| Entry | Aryl Halide | Amine | Palladium Source (mol%) | Ligand Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.0) | (t-Bu)₂PCl (2.0) | NaOt-Bu | Toluene | 80 | 12 | 98 |
| 2 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ (0.5) | (t-Bu)₂PCl (2.0) | NaOt-Bu | Toluene | 80 | 16 | 95 |
| 3 | 2-Bromotoluene | N-Methylaniline | Pd(OAc)₂ (1.0) | (t-Bu)₂PCl (2.0) | NaOt-Bu | Dioxane | 90 | 14 | 97 |
| 4 | 4-Bromobenzonitrile | Cyclohexylamine | Pd₂(dba)₃ (0.5) | (t-Bu)₂PCl (2.0) | NaOt-Bu | Toluene | 70 | 18 | 91 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Di-n-butylamine | Pd(OAc)₂ (1.5) | (t-Bu)₂PCl (3.0) | K₃PO₄ | Toluene | 100 | 20 | 85 |
Experimental Protocols
Protocol 1: In situ Generation of Di-tert-butylphosphine Ligand and Subsequent Buchwald-Hartwig Amination
This protocol describes the in situ reduction of this compound to generate the active di-tert-butylphosphine ligand, followed by the palladium-catalyzed amination of an aryl halide.
Materials and Reagents:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound ((t-Bu)₂PCl)
-
Zinc powder (<10 micron, activated)
-
Aryl halide
-
Amine
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (1-2 mol%), zinc powder (4-8 mol%), and the base (1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagents Addition: Under a positive pressure of inert gas, add anhydrous solvent (to achieve a 0.1-0.5 M concentration with respect to the aryl halide). Add the this compound (2-4 mol%) via syringe. Stir the mixture at room temperature for 15-20 minutes to allow for the reduction of the chlorophosphine.
-
Addition of Coupling Partners: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) via syringe.
-
Reaction Execution: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination with a Monodentate Phosphine Ligand
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Di-tert-butylchlorophosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these reactions is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. Bulky and electron-rich phosphine ligands have proven to be particularly effective, promoting the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
Di-tert-butylchlorophosphine ((t-Bu)₂PCl) is a valuable precursor to a range of highly effective bulky phosphine ligands. While not typically used directly in catalytic amounts in cross-coupling reactions, it serves as a key starting material for the synthesis of more stable and versatile ligands, most notably Di-tert-butylphosphine oxide ((t-Bu)₂P(O)H). This secondary phosphine oxide, readily prepared from the hydrolysis of this compound, is an air-stable solid that acts as an excellent pre-ligand for a variety of palladium-catalyzed transformations. In the presence of a palladium precursor and a base, Di-tert-butylphosphine oxide is believed to generate the active L-Pd(0) species in situ.
These application notes provide detailed protocols for utilizing Di-tert-butylphosphine oxide, derived from this compound, in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Data Presentation: Quantitative Summary of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions employing a palladium catalyst with a di-tert-butylphosphino-derived ligand. These data are compiled to provide a comparative overview of the catalyst system's efficacy across different reaction types and with various substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | (t-Bu)₂P(O)H (4) | K₃PO₄ | Toluene (B28343) | 100 | 18 | >95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | (t-Bu)₂P(O)H (2) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |
| 3 | 2-Bromoanisole | Pd(OAc)₂ (2) | (t-Bu)₂P(O)H (4) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | (t-Bu)₂P(O)H (3) | KF | THF | RT | 24 | 90 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | (t-Bu)₂P(O)H (4) | NaOtBu | Toluene | 100 | 18 | 98 |
| 2 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | (t-Bu)₂P(O)H (2) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | 2-Chloropyridine | n-Hexylamine | Pd(OAc)₂ (2) | (t-Bu)₂P(O)H (4) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Benzophenone imine | Pd₂(dba)₃ (1.5) | (t-Bu)₂P(O)H (3) | NaOtBu | Toluene | 80 | 12 | 94 |
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Pd Precursor (mol%) | Ligand (mol%) | Base | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | (t-Bu)₂P(O)H (4) | Cs₂CO₃ | CuI (5 mol%) | Dioxane | 80 | 12 | 90 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (2) | (t-Bu)₂P(O)H (4) | Et₃N | CuI (5 mol%) | Toluene | 100 | 18 | 88 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (1.5) | (t-Bu)₂P(O)H (3) | K₂CO₃ | CuI (5 mol%) | DMF | 60 | 10 | 95 |
| 4 | 4-Chlorobenzaldehyde | Pd₂(dba)₃ (2) | (t-Bu)₂P(O)H (4) | Cs₂CO₃ | None | Dioxane | 100 | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with Di-tert-butylphosphine oxide as the ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Di-tert-butylphosphine oxide ((t-Bu)₂P(O)H)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), Di-tert-butylphosphine oxide (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of an aryl halide with an amine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Di-tert-butylphosphine oxide ((t-Bu)₂P(O)H)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Di-tert-butylphosphine oxide (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol). If the amine is a solid, add it at this stage.
-
Add anhydrous dioxane (5 mL) via syringe. If the amine is a liquid, add it via syringe after the solvent.
-
Seal the Schlenk tube and heat the mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Application Notes and Protocols for the Synthesis of Diaryl Ethers Using Di-tert-butylchlorophosphine Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of diaryl ethers via palladium-catalyzed cross-coupling reactions, employing bulky, electron-rich phosphine (B1218219) ligands derived from di-tert-butylchlorophosphine. The methodologies described are foundational for the construction of the diaryl ether motif, a common structural element in natural products and biologically active compounds.
Introduction
The Buchwald-Hartwig amination has been adapted to form C-O bonds, providing a powerful and versatile method for the synthesis of diaryl ethers.[1] This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with a phenol (B47542). The success of this transformation is highly dependent on the choice of ligand, with bulky and electron-rich phosphine ligands being particularly effective.[2] Ligands derived from this compound, such as JohnPhos, t-BuXPhos, and BrettPhos, have emerged as a privileged class of ligands for these challenging cross-coupling reactions.[3] Their steric bulk is thought to facilitate the reductive elimination of the diaryl ether product from the palladium center, which is often the rate-limiting step in the catalytic cycle.[2] These ligands have demonstrated broad substrate scope and functional group tolerance, making them invaluable tools in organic synthesis and drug development.[3]
Data Presentation
The following tables summarize the performance of various this compound derived ligands in the synthesis of diaryl ethers, showcasing their efficiency with a range of substrates.
Table 1: Palladium-Catalyzed Diaryl Ether Synthesis Using t-BuXPhos
| Entry | Aryl Halide | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenol | NaOtBu | Toluene (B28343) | 100 | 16-24 | 95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenol | K₃PO₄ | Dioxane | 110 | 12-18 | 92 |
| 3 | 4-Trifluoromethylchlorobenzene | 3,5-Dimethylphenol | NaOtBu | Toluene | 100 | 20 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | 2-Naphthol | K₃PO₄ | Dioxane | 110 | 15 | 96 |
| 5 | 2-Chloropyridine | 4-tert-Butylphenol | NaOtBu | Toluene | 100 | 24 | 85 |
Data compiled from representative procedures.[1]
Table 2: Substrate Scope for Diaryl Ether Synthesis with a Bulky Biarylphosphine Ligand (L8) [4]
| Entry | Aryl Bromide | Phenol | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanobromobenzene | 4-Methoxyphenol | rt | 16 | 95 |
| 2 | 4-Bromobenzonitrile | 2-Methylphenol | 40 | 16 | 91 |
| 3 | 1-Bromo-4-fluorobenzene | Phenol | rt | 16 | 88 |
| 4 | 3-Bromopyridine | 2-Methylphenol | 80 | 16 | 69 |
| 5 | 3-Bromoquinoline | Phenol | 60 | 16 | 85 |
Reaction conditions: Aryl bromide (1 mmol), phenol (1.5 mmol), K₃PO₄ (1.5 mmol), L8 (2.25 mol %), [(cinnamyl)PdCl]₂ (0.75 mol %), toluene/DME.[4]
Experimental Protocols
Protocol 1: Synthesis of a Di-tert-butylphosphine Biaryl Ligand (t-BuBrettPhos) [5]
This protocol describes a safer and more efficient synthesis of a bulky biarylphosphine ligand using a Grignard reagent and catalytic copper, avoiding the use of pyrophoric t-butyllithium.[5]
Materials:
-
Magnesium turnings
-
1,2-Dibromoethane
-
2-Bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl
-
THF, anhydrous
-
Toluene, anhydrous
-
Copper(I) chloride (CuCl)
-
Lithium bromide (LiBr)
-
This compound (t-Bu₂PCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
28% Aqueous NH₄OH
-
Brine
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add magnesium turnings (1.5 equiv.). Fit the flask with a reflux condenser and septum.
-
Purge the flask with argon, then add anhydrous THF and a small amount of 1,2-dibromoethane. Heat the mixture to 80 °C for 30 minutes to activate the magnesium.
-
Cool the mixture to room temperature and add anhydrous toluene followed by 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (1.0 equiv.).
-
Heat the mixture at 80 °C for 3 hours to form the Grignard reagent.
-
In a separate oven-dried Schlenk flask purged with argon, quickly add CuCl (0.05 equiv.) and LiBr (0.10 equiv.).
-
Transfer the prepared Grignard reagent to the Schlenk flask via cannula.
-
Add t-Bu₂PCl (1.1 equiv.) to the solution via syringe.
-
Seal the flask with a Teflon screw cap and heat the reaction mixture to 120 °C for 20 hours.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Pour the solution into a mixture of 28% aqueous NH₄OH, brine, and water, and stir for 10 minutes.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to obtain the crude ligand.
-
The crude product can be further purified by chromatography or crystallization.
Protocol 2: General Procedure for Small-Scale Diaryl Ether Synthesis [1]
This protocol is suitable for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand and a palladium precursor.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Phenol (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction tube with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
In a nitrogen-filled glovebox, add the aryl bromide, phenol, Pd₂(dba)₃, XPhos, and NaOtBu to the reaction tube.
-
Seal the tube with the screw cap.
-
Remove the tube from the glovebox and add anhydrous toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diaryl ether.[1]
Protocol 3: Diaryl Ether Synthesis Using a Palladium Precatalyst [1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv.)
-
Phenol (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, add the aryl chloride, phenol, XPhos Pd G3, and K₃PO₄ to the Schlenk flask.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Follow steps 5-11 from Protocol 2 for reaction monitoring, workup, and purification.[1]
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of diaryl ethers using this compound derived ligands.
Caption: Catalytic Cycle of Diaryl Ether Synthesis.
Caption: Experimental Workflow Diagram.
References
Application of Di-tert-butylchlorophosphine in Asymmetric Catalysis: A Detailed Guide for Researchers
Introduction: Di-tert-butylchlorophosphine is a pivotal precursor in the synthesis of bulky, electron-rich phosphine (B1218219) ligands, which are instrumental in the field of asymmetric catalysis. The steric hindrance and electronic properties imparted by the di-tert-butylphosphino moiety are crucial for achieving high enantioselectivity and catalytic activity in a variety of metal-catalyzed reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral ligands and their application in asymmetric hydrogenation, a key transformation in the synthesis of pharmaceuticals and fine chemicals.
Application Notes
This compound serves as a key reagent for introducing the di-tert-butylphosphino group (-P(t-Bu)₂) into chiral scaffolds. One of the most prominent classes of ligands synthesized using this reagent is the Josiphos family. These ferrocene-based diphosphine ligands are renowned for their effectiveness in a wide range of asymmetric catalytic reactions, including hydrogenation, cross-coupling, and cycloaddition reactions.[1]
The di-tert-butylphosphino group in these ligands plays a dual role. Its large steric bulk helps create a well-defined chiral pocket around the metal center, which is essential for differentiating between the enantiotopic faces of a prochiral substrate. Electronically, the tert-butyl groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the metal center. This enhanced electron density at the metal can influence the catalytic cycle, often leading to higher reactivity.
A prime industrial application showcasing the importance of ligands derived from bulky phosphines is the synthesis of (S)-metolachlor, a widely used herbicide. This process utilizes an iridium catalyst bearing a Xyliphos ligand, a derivative of the Josiphos family, to achieve the asymmetric hydrogenation of an N-aryl imine with high efficiency and enantioselectivity.[2][3] This large-scale industrial process, producing over 10,000 tons per year, underscores the significance of these catalytic systems in modern chemistry.[2][3]
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative Josiphos-type ligand, (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, starting from ferrocene (B1249389) and utilizing this compound. Subsequently, a general protocol for the application of the corresponding iridium catalyst in the asymmetric hydrogenation of imines is presented.
Protocol 1: Synthesis of (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine
This multi-step synthesis involves the preparation of the key chiral intermediate, (R)-Ugi's amine, followed by diastereoselective ortho-lithiation and subsequent phosphination using this compound.
Step 1: Synthesis of (R)-Ugi's Amine ((R)-N,N-Dimethyl-1-ferrocenylethylamine)
The synthesis of Ugi's amine starts from ferrocene and proceeds through acetylation, reduction, and substitution, followed by chiral resolution.
-
Materials: Ferrocene, acetyl chloride, aluminum chloride, lithium aluminum hydride (or Red-Al®), diethyl ether, dichloromethane, dimethylamine (B145610), acetic anhydride, L-(+)-tartaric acid, sodium hydroxide (B78521), methanol (B129727), water.
-
Procedure:
-
Acetylation of Ferrocene: Acetylferrocene (B1663952) is prepared via a Friedel-Crafts acylation of ferrocene with acetyl chloride and aluminum chloride in dichloromethane.
-
Reduction of Acetylferrocene: The resulting acetylferrocene is reduced to racemic 1-ferrocenylethanol using a suitable reducing agent like lithium aluminum hydride in diethyl ether.
-
Formation of Racemic Ugi's Amine: The racemic 1-ferrocenylethanol is converted to its acetate (B1210297) derivative using acetic anhydride, which is then treated with dimethylamine to yield racemic Ugi's amine.
-
Chiral Resolution: The racemic Ugi's amine is resolved by forming diastereomeric salts with L-(+)-tartaric acid in methanol. The less soluble (R)-amine-(+)-tartrate salt crystallizes out and can be collected by filtration.
-
Isolation of (R)-Ugi's Amine: The resolved tartrate salt is treated with an aqueous solution of sodium hydroxide to liberate the free (R)-Ugi's amine, which is then extracted with an organic solvent and purified.
-
Step 2: Synthesis of (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldimethylamine
-
Materials: (R)-Ugi's amine, n-butyllithium (n-BuLi), diethyl ether (anhydrous), this compound.
-
Procedure (under inert atmosphere):
-
Dissolve (R)-Ugi's amine in anhydrous diethyl ether in a Schlenk flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The reaction mixture typically turns a deep red or orange color, indicating the formation of the lithiated species.
-
Stir the mixture at low temperature for a specified time to ensure complete lithiation.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography on silica (B1680970) gel to yield (R)-1-[(SP)-2-(di-tert-butylphosphino)ferrocenyl]ethyldimethylamine.
-
Step 3: Synthesis of (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine
-
Materials: (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldimethylamine, acetic acid, dicyclohexylphosphine (B1630591).
-
Procedure (under inert atmosphere):
-
Dissolve the product from Step 2 in acetic acid.
-
Add dicyclohexylphosphine to the solution.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture and neutralize the acetic acid with a base.
-
Extract the product with an organic solvent and purify by crystallization or column chromatography to obtain the final Josiphos-type ligand.
-
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of an Imine
This protocol is a general procedure for the asymmetric hydrogenation of N-aryl imines, inspired by the conditions used for the synthesis of (S)-metolachlor.
-
Materials: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), Josiphos ligand from Protocol 1, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine) or other suitable imine substrate, tetrabutylammonium (B224687) iodide (TBAI), acetic acid, anhydrous and degassed solvent (e.g., methanol or 2-propanol), hydrogen gas (high purity).
-
Procedure (under inert atmosphere):
-
Catalyst Pre-formation (in-situ): In a glovebox or under a stream of inert gas, charge a high-pressure autoclave with [Ir(COD)Cl]₂ and the Josiphos ligand (typically in a 1:2.2 Ir:ligand molar ratio).
-
Add the additives, tetrabutylammonium iodide and acetic acid.
-
Add the anhydrous, degassed solvent to dissolve the catalyst components.
-
Stir the mixture at room temperature for a short period to allow for catalyst formation.
-
Hydrogenation: Add the imine substrate to the autoclave.
-
Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 80 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time.
-
Work-up and Analysis: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) of the resulting amine can be determined by chiral HPLC or GC analysis.
-
Data Presentation
The following tables summarize representative quantitative data for the application of Josiphos-type ligands in asymmetric hydrogenation.
| Substrate | Catalyst System | S/C Ratio | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)((R,S)-Josiphos)]BF₄ | 1000:1 | Methanol | 25 | 1 | 0.5 | >99 | 99 | [4] |
| Dimethyl itaconate | [Rh(COD)((R,S)-Josiphos)]BF₄ | 1000:1 | Methanol | 25 | 1 | 1 | >99 | 98 | [4] |
| MEA Imine | [Ir(COD)Cl]₂ / Xyliphos / Additives | >1,000,000:1 | Neat or Solvent | 50-80 | 80 | - | >99 | ~80 | [2][3] |
| N-(2,6-dimethylphenyl)-1-methoxypropan-2-imine | [Ir]-Josiphos system | Not specified | Not specified | Not specified | Not specified | Not specified | - | 87 | [3] |
Visualizations
Logical Workflow for Application of this compound in Asymmetric Catalysis
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Ugi's amine - Wikipedia [en.wikipedia.org]
- 3. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structures and Properties of Ferrocenyl Bis-Amide Derivatives Yielded via the Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Air-Sensitive Di-tert-butylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety guidelines for handling the air-sensitive and corrosive reagent, di-tert-butylchlorophosphine. It includes protocols for the synthesis of valuable phosphine (B1218219) ligands used in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Safety and Handling Precautions
This compound is highly reactive with air and moisture and is corrosive.[1][2] Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques and personal protective equipment (PPE).
1.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[3][4][5][6]
-
Skin Protection: A flame-resistant lab coat, worn over clothing made of natural fibers (e.g., cotton), is required.[4][5] Wear nitrile gloves as a primary layer, with neoprene or other heavy-duty, chemical-resistant gloves as an outer layer.[3][4]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[3][4]
1.2 Engineering Controls:
-
Inert Atmosphere: All reactions and transfers involving this compound must be carried out in a glovebox or on a Schlenk line.[7][8]
-
Ventilation: A certified chemical fume hood is necessary for all operations.[3][5]
1.3 Handling Techniques:
-
Glassware: All glassware must be oven-dried (typically at >125 °C overnight) and cooled under a stream of inert gas before use to remove adsorbed moisture.[9][10]
-
Liquid Transfers: For transferring this compound, use gas-tight syringes or a cannula.[9][11][12] Needles should be purged with inert gas before and after transfer.[1][13][14]
-
Solid Transfers: For air-sensitive solids, transfers should be conducted in a glovebox or using a solid addition tube under a positive flow of inert gas.[2]
-
Quenching: Spills and residual reagent in glassware should be quenched carefully. A common method is the slow addition of isopropanol (B130326) to a cooled, diluted solution of the reagent in an inert solvent like hexane.[6]
Experimental Workflow for Handling Air-Sensitive Reagents
The following diagram illustrates a typical workflow for setting up a reaction with an air-sensitive reagent like this compound using a Schlenk line.
Application and Protocols
This compound is a key precursor for the synthesis of bulky, electron-rich phosphine ligands.[3][5] These ligands are instrumental in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation, respectively.[5][15][16]
Protocol 1: Synthesis of Di-tert-butylphosphinoferrocene
This protocol details the synthesis of a highly useful, electron-rich dialkylphosphinoferrocene ligand, which has applications in a variety of cross-coupling reactions.[11] The procedure involves the deprotonation/metallation of ferrocene (B1249389) followed by reaction with this compound.[11]
Reaction Scheme:
Ferrocene + t-BuLi → Lithiated Ferrocene Lithiated Ferrocene + (t-Bu)₂PCl → Di-tert-butylphosphinoferrocene
Materials and Equipment:
-
1000-mL four-necked round-bottom flask
-
Pressure-equalizing addition funnel
-
Gastight syringes
-
Schlenk line or glovebox
-
Ferrocene
-
Potassium tert-butoxide
-
tert-Butyllithium (B1211817) (1.7 M in pentane)
-
This compound
-
Tetrahydrofuran (B95107) (anhydrous)
-
Pentane (anhydrous)
-
Dry ice/acetone bath
-
Ice/water bath
Procedure:
-
An oven-dried 1000-mL four-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a pressure-equalizing addition funnel is flushed with argon.
-
Ferrocene (7.82 g, 42.0 mmol) is added to the flask, followed by anhydrous tetrahydrofuran (480 mL).
-
A solution of potassium tert-butoxide in tetrahydrofuran (1.0 M, 5.25 mL, 5.25 mmol) is added via a gastight syringe.[11]
-
The reaction mixture is cooled to approximately -73 °C using a dry ice-acetone bath.
-
A solution of tert-butyllithium (1.7 M in pentane, 49.6 mL, 84.3 mmol) is added dropwise via the addition funnel over 10-15 minutes, maintaining the internal temperature around -70 °C.[11] An orange slurry forms during the addition.
-
The slurry is stirred at about -70 °C for 1 hour.
-
The dry ice-acetone bath is replaced with an ice-water bath, and the mixture is allowed to warm.
-
Once the internal temperature reaches approximately 0 °C, this compound (8.8 mL, 46.3 mmol) is added dropwise over 2-3 minutes.[11]
-
The ice/water bath is removed, and the reaction mixture is stirred at ambient temperature for 12 hours.
-
The reaction is quenched and worked up to isolate the product. A subsequent purification step yields the final product.[11]
Quantitative Data Summary:
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |
| Ferrocene | 186.03 | 7.82 g | 42.0 | 1.0 |
| Potassium tert-butoxide | 112.21 | 5.25 mL (1.0 M) | 5.25 | 0.12 |
| tert-Butyllithium | 64.06 | 49.6 mL (1.7 M) | 84.3 | 2.0 |
| This compound | 180.66 | 8.8 mL | 46.3 | 1.1 |
Yields for this reaction are typically in the range of 60-70% after purification.[11]
Signaling Pathways and Catalytic Cycles
While this compound is not directly involved in biological signaling pathways, the ligands derived from it are central to the catalytic cycles of many important chemical transformations. These cycles can be considered as a form of chemical "signaling" where the catalyst communicates with the substrates to form the desired product.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. The phosphine ligand, often synthesized from this compound, is crucial for the efficiency of this cycle.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 15. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
The Role of Di-tert-butylchlorophosphine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction
Di-tert-butylchlorophosphine [(t-Bu)₂PCl] is a pivotal organophosphorus compound that serves as a versatile precursor in the synthesis of bulky, electron-rich phosphine (B1218219) ligands. These ligands are instrumental in advancing modern synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The sterically demanding di-tert-butylphosphino group imparts unique reactivity and stability to catalytic systems, enabling the efficient construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Such transformations are fundamental to the synthesis of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound-derived ligands in the synthesis of key pharmaceutical building blocks.
Application Note 1: Synthesis of JohnPhos, a Highly Effective Buchwald Ligand
Background
JohnPhos, or (2-Biphenylyl)di-tert-butylphosphine, is a highly effective and commercially successful monophosphine ligand developed by the Buchwald group. Its efficacy stems from the combination of the sterically bulky and electron-rich di-tert-butylphosphino group with the biphenyl (B1667301) backbone, which facilitates catalyst activation and promotes high catalytic turnover. JohnPhos is synthesized from this compound and is widely employed in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Logical Relationship: From this compound to JohnPhos
Caption: Synthesis of JohnPhos from this compound.
Experimental Protocol: Synthesis of JohnPhos
This protocol is adapted from a documented industrial synthesis method.[1]
Materials:
-
This compound (di-tert-butylphosphine chloride)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Grignard Reagent Formation: To a 1 L three-necked flask under a nitrogen atmosphere, add magnesium shavings (5 g) and anhydrous THF (400 ml). Add 2-bromobiphenyl (40 g) and reflux the mixture for 2 hours to form the Grignard reagent.
-
Catalyst Addition: Cool the reaction mixture to room temperature and add tetrakis(triphenylphosphine)palladium(0) (2 g). Stir for 30 minutes.
-
Coupling Reaction: Slowly add this compound (33 g) dropwise at room temperature. After the addition is complete, reflux the reaction mixture for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture in an ice-water bath and quench by the slow dropwise addition of 200 mL of saturated aqueous ammonium chloride solution. Separate the organic phase.
-
Crystallization: Add methanol to the organic phase to induce crystallization. Filter the resulting white solid to obtain 2-(di-tert-butylphosphino)biphenyl (B1301956) (JohnPhos).
Quantitative Data:
| Product | Starting Material | Yield | Purity | Reference |
| JohnPhos | This compound | 95.7% | Not Specified | [1] |
Application Note 2: Synthesis of 4-(p-Tolyl)morpholine (B1270357), a Pharmaceutical Intermediate
Background
4-(p-Tolyl)morpholine is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory medications.[2] Its synthesis can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction between 4-chlorotoluene (B122035) and morpholine (B109124), facilitated by the JohnPhos ligand. This reaction highlights the practical application of ligands derived from this compound in the construction of C-N bonds crucial for drug development.
Experimental Workflow: Buchwald-Hartwig Amination for 4-(p-Tolyl)morpholine Synthesis
Caption: Workflow for the synthesis of 4-(p-tolyl)morpholine.
Experimental Protocol: Synthesis of 4-(p-Tolyl)morpholine
This protocol is based on a procedure from Tokyo Chemical Industry Co., Ltd.[3]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Palladium(II) acetate
-
JohnPhos
-
Sodium tert-butoxide
-
Toluene
-
Diethyl ether
-
Celite
Procedure:
-
Reaction Setup: To a solution of sodium tert-butoxide (0.54 g, 5.6 mmol), palladium(II) acetate (4.5 mg, 0.020 mmol), and JohnPhos (0.012 g, 0.040 mmol) in toluene (8 mL), successively add 4-chlorotoluene (0.51 g, 4.0 mmol) and morpholine (0.42 g, 4.8 mmol) at room temperature.
-
Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 1.5 days, then heat under reflux for 0.5 days.
-
Work-up: Add diethyl ether (20 mL) to the reaction mixture and filter through Celite.
-
Purification: Remove the solvent from the filtrate and purify the residue by column chromatography (1:4 ethyl acetate/hexane on SiO₂) to yield 4-(p-tolyl)morpholine as a pale brown solid.
Quantitative Data:
| Product | Starting Materials | Catalyst Loading (mol%) | Yield | Reference |
| 4-(p-Tolyl)morpholine | 4-Chlorotoluene, Morpholine | 0.5 (Pd), 1.0 (JohnPhos) | 63% | [3] |
| 4-(p-Tolyl)morpholine | 4-Methylchlorobenzene, Morpholine | 1.0 | 98% | [4] |
Summary
This compound is a critical starting material for the synthesis of bulky, electron-rich phosphine ligands such as JohnPhos. These ligands, in turn, are indispensable tools in modern pharmaceutical synthesis. The provided protocols for the synthesis of JohnPhos and its application in the preparation of the pharmaceutical intermediate 4-(p-tolyl)morpholine demonstrate the significant role of this compound in enabling efficient and selective bond-forming reactions that are essential for the development of new medicines. The high yields achievable using these catalytic systems underscore their importance in both research and industrial settings.
References
Application Notes and Protocols for the Preparation of Metal Complexes with Di-tert-butylchlorophosphine-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylchlorophosphine ((t-Bu)₂PCl) is a critical precursor in the synthesis of a diverse range of bulky and electron-rich phosphine (B1218219) ligands. These ligands are instrumental in forming stable and highly active metal complexes, which have found widespread application in catalysis, particularly in cross-coupling reactions, amination, and other bond-forming transformations vital to organic synthesis and drug development. The sterically demanding di-tert-butylphosphino group plays a key role in promoting reductive elimination and stabilizing low-coordinate metal centers, leading to enhanced catalytic efficiency.
This document provides detailed application notes and experimental protocols for the preparation of various metal complexes featuring ligands derived from this compound. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
General Considerations for Synthesis
The synthesis of phosphine ligands and their metal complexes requires stringent anhydrous and anaerobic techniques due to the air and moisture sensitivity of the reagents and products. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents must be thoroughly dried and degassed prior to use.
Synthesis of Key this compound-Derived Ligands
Synthesis of 2-(Di-tert-butylphosphino)biphenyl (B1301956) (A Buchwald-Type Ligand)
This protocol describes a one-pot synthesis of 2-(di-tert-butylphosphino)biphenyl, a widely used ligand in palladium-catalyzed cross-coupling reactions.
Experimental Protocol:
-
Grignard Reagent Formation: To a dry 1 L three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (5 g) and anhydrous tetrahydrofuran (B95107) (THF, 400 mL) under a nitrogen atmosphere. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobiphenyl (B48390) (40 g) in anhydrous THF to the flask. The reaction mixture is then refluxed for 2 hours to ensure the complete formation of the Grignard reagent.
-
Phosphine Ligand Synthesis: After cooling the reaction mixture to room temperature, add tetrakis(triphenylphosphine)palladium(0) (2 g) and stir for 30 minutes. Subsequently, slowly add this compound (33 g) dropwise at room temperature. After the addition is complete, reflux the reaction mixture for an additional 2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice-water bath and quench by the slow dropwise addition of 200 mL of a saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer. The aqueous layer is extracted with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure. The crude product is purified by crystallization from methanol (B129727) to yield 2-(di-tert-butylphosphino)biphenyl as a white solid.[1]
Quantitative Data:
| Product | Starting Materials | Catalyst | Solvent | Yield | Reference |
| 2-(Di-tert-butylphosphino)biphenyl | 2-Bromobiphenyl, Mg, this compound | Pd(PPh₃)₄ | THF | 95.7% | [1] |
Logical Relationship Diagram: Synthesis of 2-(Di-tert-butylphosphino)biphenyl
References
The Role of Di-tert-butylchlorophosphine in Modern Carbon-Nitrogen and Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di-tert-butylchlorophosphine [(t-Bu)₂PCl] serves as a critical building block for the synthesis of bulky, electron-rich phosphine (B1218219) ligands, which are instrumental in advancing palladium-catalyzed cross-coupling reactions. These reactions, particularly the Buchwald-Hartwig amination (C-N bond formation) and the Suzuki-Miyaura coupling (C-C bond formation), are foundational in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of ligands derived from this compound in these key transformations.
Ligand Synthesis: From this compound to Highly Effective Catalytic Partners
The steric bulk and electron-donating properties of the di-tert-butylphosphino group are key to the efficacy of ligands in cross-coupling catalysis. This compound is a common precursor for introducing this moiety onto various scaffolds. A prominent example is the synthesis of 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenyl (t-BuXPhos), a highly successful ligand for a broad range of cross-coupling reactions.
Synthesis of t-BuXPhos
The synthesis of t-BuXPhos involves the coupling of 2-bromo-2′,4′,6′-triisopropylbiphenyl with this compound, typically via a Grignard reagent formation followed by reaction with the chlorophosphine.
Experimental Protocol: Synthesis of 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenyl (t-BuXPhos)
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 2-bromo-2′,4′,6′-triisopropylbiphenyl (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.
-
Phosphine Coupling: The Grignard reagent solution is cooled to room temperature. In a separate flask, a solution of this compound (1.1 equivalents) in anhydrous THF is prepared. The Grignard reagent is then slowly added to the this compound solution at 0 °C.
-
Reaction Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford t-BuXPhos as a white solid.
Application in C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The use of bulky, electron-rich ligands derived from this compound, such as t-BuXPhos, is crucial for achieving high yields and broad substrate scope, especially with less reactive aryl chlorides.
Quantitative Data for Buchwald-Hartwig Amination using t-BuXPhos-based Catalysts
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | t-BuXPhos (3.0) | NaOt-Bu | Toluene | 100 | 6 | 94[1] |
| 4-Chloroanisole | Aniline | [Pd(cinnamyl)Cl]₂ (1.0) | t-BuXPhos (2.0) | NaOt-Bu | Toluene | 80 | 18 | 92 |
| 1-Bromo-4-fluorobenzene | N-Methylaniline | Pd(OAc)₂ (2.0) | t-BuXPhos (4.0) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1.0) | t-BuXPhos (2.5) | K₃PO₄ | t-Amyl alcohol | 110 | 12 | 91 |
| 4-Chlorobenzonitrile | Pyrrolidine | [Pd(cinnamyl)Cl]₂ (0.5) | t-BuXPhos (1.0) | LiHMDS | THF | 65 | 16 | 96 |
General Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂), the phosphine ligand (e.g., t-BuXPhos), and the base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄). The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: The aryl halide, the amine, and the anhydrous solvent (e.g., toluene, dioxane, or THF) are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired arylamine.
Application in C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron species (e.g., a boronic acid or ester) and an organohalide or triflate. Ligands derived from this compound, such as t-BuXPhos, are highly effective in promoting these couplings, particularly with challenging substrates like heteroaryl chlorides and sterically hindered partners. The use of preformed palladium G3 precatalysts, such as tBuXPhos Pd G3, offers enhanced stability and reproducibility.[2]
Quantitative Data for Suzuki-Miyaura Coupling using tBuXPhos Pd G3
| Organohalide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92[3] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 98[3] |
| 2-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94[3] |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 98[3] |
| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85[3] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 92[3] |
| 2-Bromo-5-methylthiophene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 94[3] |
| 5-Bromoindole (N-Boc) | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91[3] |
| 6-Chloroquinoline | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88[3] |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a stream of inert gas, a reaction vessel is charged with the organohalide, the boronic acid or ester, the base (e.g., K₃PO₄, K₂CO₃), and the tBuXPhos Pd G3 precatalyst.
-
Solvent Addition: The degassed solvent system (e.g., dioxane/water or toluene/water) is added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is sealed and heated to the specified temperature with vigorous stirring for the indicated time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the coupled product.
Conclusion
This compound is an indispensable reagent for the synthesis of highly effective bulky, electron-rich phosphine ligands. These ligands, exemplified by t-BuXPhos, have revolutionized palladium-catalyzed C-N and C-C bond-forming reactions. The protocols and data presented herein demonstrate the broad applicability and high efficiency of these catalytic systems, providing researchers and drug development professionals with reliable methods for the construction of diverse and complex molecular structures. The use of well-defined precatalysts like tBuXPhos Pd G3 further enhances the reproducibility and practicality of these powerful synthetic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Di-tert-butylphosphine Ligands
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve yields when using catalysts derived from di-tert-butylchlorophosphine and related bulky, electron-rich phosphine (B1218219) ligands.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge, often stemming from issues within the catalytic cycle. The primary areas to investigate are the activity of the catalyst, the reaction conditions, and the integrity of your reagents.
-
Catalyst Inactivity: The active Pd(0) species is prone to oxidation if not handled under inert conditions.[1][2] Improper reduction of a Pd(II) precatalyst or degradation of a Pd(0) source can also be the cause.[3]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and substrate-dependent. An inappropriate combination can halt the reaction.[4][5][6]
-
Reagent Decomposition: Boronic acids are susceptible to protodeboronation, especially in the presence of water and base, which consumes the starting material.[3][7]
To troubleshoot, a systematic approach is recommended. Start by verifying the quality of your reagents and ensuring your reaction setup is rigorously degassed. Then, you can move to screen different bases, solvents, and catalyst systems.
Q2: My reaction starts well but seems to stall, leaving unreacted starting material. What could be the problem?
A2: Reaction stalling often points to catalyst deactivation during the reaction. This can happen for several reasons:
-
Formation of Palladium Black: The precipitation of palladium black indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[2] This is often caused by the presence of oxygen or impurities in the reaction mixture. Thoroughly degassing all solvents and reagents is crucial to prevent this.[1][2]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation. If the ligand degrades, the palladium center is no longer stabilized, leading to catalyst death.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, inhibiting catalyst turnover.
To address this, ensure rigorous inert techniques. If stalling persists, consider increasing the catalyst loading or switching to a more robust pre-catalyst system, such as a G3 or G4 palladacycle, which is designed for greater stability.[8][9]
Q3: I am observing significant side products, such as homocoupling of my boronic acid (Ar-Ar). How can I minimize this?
A3: Homocoupling is a common side reaction, often driven by the presence of oxygen.[1] The mechanism can involve the palladium-catalyzed coupling of two boronic acid molecules. To minimize homocoupling:
-
Rigorous Degassing: This is the most effective way to prevent oxygen-mediated side reactions.[2] Purge your reaction vessel and solvents thoroughly with an inert gas like argon or nitrogen.
-
Control of Reaction Conditions: Sometimes, high temperatures or certain bases can promote homocoupling. A screen of milder conditions might be beneficial.
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are often more stable and less prone to side reactions like homocoupling and protodeboronation compared to boronic acids.[3][10]
Q4: What is the role of bulky di-tert-butylphosphine (B3029888) ligands in improving the reaction?
A4: Bulky and electron-rich phosphine ligands, such as those derived from this compound (e.g., cataCXium® A), are crucial for facilitating challenging Suzuki couplings.[11][12] Their key advantages are:
-
Promotion of Oxidative Addition: The electron-rich nature of the phosphine increases the electron density on the palladium center, which accelerates the oxidative addition of the aryl halide, often the rate-limiting step.[13][14]
-
Stabilization of the Active Catalyst: The steric bulk of the tert-butyl groups helps to create a coordinatively unsaturated monoligated Pd(0) species, which is highly reactive.[13] This bulk also prevents catalyst aggregation and decomposition.[11]
-
Acceleration of Reductive Elimination: The steric hindrance also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.[13][14]
Troubleshooting Guides
Guide 1: Optimizing Reaction Parameters
When facing low yields, a systematic optimization of reaction parameters is essential. The following table summarizes key variables and provides recommendations.
| Parameter | Common Issue | Recommended Action | Rationale |
| Catalyst/Ligand | Low turnover, catalyst decomposition. | Switch to a pre-formed palladacycle (e.g., cataCXium® A Pd G3).[8][15] Increase catalyst loading (from 1-2 mol% up to 5 mol%). | Pre-catalysts ensure efficient generation of the active Pd(0) species.[9] Higher loading can compensate for catalyst deactivation. |
| Base | Ineffective transmetalation, boronic acid decomposition. | Screen a panel of bases. K₃PO₄ and Cs₂CO₃ are often effective choices.[15][16] For challenging substrates, stronger bases like K₂CO₃ or KOH may be required.[17] | The base activates the boronic acid. Its strength and solubility are critical. The choice is highly substrate-dependent. |
| Solvent | Poor solubility of reagents, slow reaction rate. | Screen polar aprotic solvents like dioxane, 2-MeTHF, or THF, often with a small amount of water.[4][5][15] Toluene is also a common choice. | The solvent affects the solubility of the base and the rate of the catalytic steps. A biphasic system can be beneficial.[10] |
| Temperature | Reaction is too slow or side reactions dominate. | Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Some reactions may require higher temperatures (up to 120 °C), while others proceed at room temperature with highly active catalysts.[18][19] | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. |
| Degassing | Formation of palladium black, homocoupling side products. | Purge the solvent with an inert gas (Ar or N₂) for at least 30 minutes before use.[18] Ensure the reaction is set up and runs under a positive pressure of inert gas. | Oxygen deactivates the Pd(0) catalyst and promotes unwanted side reactions.[1][2] |
Guide 2: Example Optimization Data
The following table presents a summary of conditions that were optimized for a challenging Suzuki-Miyaura coupling, illustrating the impact of different parameters.
Reaction: ortho-bromoaniline derivative with a boronic ester.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ / SPhos (10) | K₃PO₄ (2) | Dioxane / H₂O | 90 | 11 | [15] |
| 2 | cataCXium® A Pd G3 (10) | Cs₂CO₃ (2) | Dioxane / H₂O | 80 | 75 | [15] |
| 3 | cataCXium® A Pd G3 (10) | Cs₂CO₃ (2) | 2-MeTHF / H₂O | 80 | 95 | [15] |
| 4 | cataCXium® A Pd G3 (5) | Cs₂CO₃ (2) | 2-MeTHF / H₂O | 80 | 60 | [15] |
As shown, switching to the cataCXium® A palladacycle and then optimizing the solvent from dioxane to 2-MeTHF dramatically improved the yield from 11% to 95%.[15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a di-tert-butylphosphine-type ligand.
1. Reagent Preparation and Degassing:
-
Thoroughly degas the chosen solvent (e.g., dioxane, 2-MeTHF, toluene) by bubbling with argon or nitrogen for at least 30 minutes. If an aqueous base is used, degas the water separately.
-
Weigh the aryl halide, boronic acid or ester (typically 1.1-1.5 equivalents), and base (typically 2-3 equivalents) into a dry reaction flask equipped with a magnetic stir bar.
2. Reaction Setup:
-
In a separate vial, weigh the palladium pre-catalyst (e.g., cataCXium® A Pd G3, 1-5 mol%) and/or ligand.
-
Evacuate and backfill the reaction flask with an inert gas (repeat 3 times).
-
Under a positive flow of inert gas, add the catalyst/ligand to the flask, followed by the degassed solvent.
3. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS until the limiting starting material is consumed.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. nbinno.com [nbinno.com]
- 12. old.nacatsoc.org [old.nacatsoc.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
Common side reactions with Di-tert-butylchlorophosphine and how to avoid them
Welcome to the technical support center for Di-tert-butylchlorophosphine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A: The most prevalent side reactions stem from the high reactivity of this compound, particularly its sensitivity to atmospheric conditions. The primary side reactions are:
-
Hydrolysis: The compound reacts violently with water or moisture to form di-tert-butylphosphine (B3029888) oxide and hydrogen chloride (HCl) gas.[1] This reaction is often vigorous and exothermic.
-
Oxidation: Exposure to air (oxygen) can lead to the formation of the corresponding phosphine (B1218219) oxide. The reagent is classified as air-sensitive and should be handled accordingly.[1]
-
Formation of Undesired Byproducts with Bases: In ligand synthesis, the choice of base is critical. Using strong, non-hindered bases like alkali metal hydrides can lead to complex and intractable mixtures of phosphorus-containing products instead of the desired ligand.[2]
-
Phosphonium (B103445) Salt Formation: As a nucleophilic phosphine, it can react with alkyl halides or other electrophiles present in the reaction mixture to form quaternary phosphonium salts.[3][4]
Q2: My reaction yield is low and I'm observing unexpected impurities. What is the likely cause?
A: Low yields and impurities are most often due to the degradation of this compound by moisture or air.[1] The presence of water leads to hydrolysis, consuming the starting material and producing di-tert-butylphosphine oxide. The generated HCl can also interfere with subsequent reaction steps or catalyze other side reactions. To mitigate this, it is imperative to use rigorous anhydrous and anaerobic (air-free) techniques.
Q3: I noticed a white precipitate forming in my reaction vessel. What could it be?
A: A white precipitate could be one of several things depending on your reaction conditions:
-
If a base (e.g., an amine) is used in the reaction, the precipitate is likely the hydrochloride salt of that base, formed from the reaction of the base with HCl generated during hydrolysis of the chlorophosphine.
-
If alkyl halides are present, the precipitate could be a phosphonium salt, which is typically a crystalline solid.[3]
Q4: How can I ensure the purity and stability of this compound before use?
A: The reagent should be a clear, colorless liquid.[5] Discoloration (e.g., a yellow tint) may indicate some level of degradation. While direct purification by the end-user can be challenging due to its reactivity, you can confirm its purity via ³¹P NMR spectroscopy, which should show a characteristic singlet. Always use reagent from a freshly opened bottle or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Q5: What are the critical safety precautions for handling this reagent?
A: this compound is a corrosive material that causes severe skin and eye burns.[1][6][7] It is also air and moisture-sensitive and reacts with water to liberate toxic gas.[1] Always handle this chemical inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (e.g., neoprene), and safety goggles with face shield.[6][8] Ensure an inert atmosphere is maintained throughout the handling and reaction process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reactivity | Reagent has degraded due to improper storage (exposure to air/moisture). | Use a fresh bottle of the reagent. Ensure it has been stored in a cool, dry place under a nitrogen atmosphere.[1] |
| Formation of Complex Mixture | Incorrect order of reagent addition or use of an incompatible base. | The order of addition can be critical for selectivity.[2] For ligand synthesis, a hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be preferable to alkali hydrides.[2] |
| Exothermic Reaction / Gas Evolution | Accidental introduction of water/moisture into the reaction vessel. | Immediately ensure the reaction is under control and properly vented within the fume hood. For future experiments, rigorously dry all glassware, solvents, and reagents. |
| Product Contaminated with Starting Material | Incomplete reaction or use of excess reagent. | Traces of volatile this compound can sometimes be removed by heating the product under high vacuum.[2] |
Quantitative Data Summary
The following table summarizes typical results for the synthesis of this compound, providing a benchmark for purity and yield.
| Parameter | Value | Reference |
| Yield | 78.2% | [5] |
| Purity (by GC-FID) | 97% | [5] |
| Boiling Point | 48-52 °C / 3.2 mbar | [5] |
| Appearance | Clear, colorless liquid | [5] |
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Anhydrous & Anaerobic Conditions
This protocol outlines the essential steps to minimize side reactions from water and oxygen.
-
Glassware Preparation: All glassware (reaction flasks, syringes, cannulas) must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
Solvent Preparation: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Inert Atmosphere Setup: Assemble the reaction apparatus while purging with a steady flow of inert gas. Use Schlenk line techniques or a glovebox for all manipulations.
-
Reagent Handling: this compound should be transferred via a gas-tight syringe or cannula under a positive pressure of inert gas.[1]
-
Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction. If the reaction requires heating, use an oil bath with a condenser.
-
Work-up: Quench the reaction carefully, preferably at a low temperature, and perform extractions and subsequent steps as required by your specific procedure, still taking precautions to minimize air exposure if the product is sensitive.
Visual Guides
Workflow & Side Reaction Pathways
The following diagrams illustrate the recommended experimental workflow to avoid common side reactions and depict the chemical pathways of these unwanted reactions.
References
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Phosphonium salt synthesis by alkylation or C-P coupling [organic-chemistry.org]
- 5. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 13716-10-4 | Benchchem [benchchem.com]
Technical Support Center: Purification of Products from Reactions Using Di-tert-butylchlorophosphine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from reactions involving di-tert-butylchlorophosphine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving this compound?
The primary impurities encountered are di-tert-butylphosphine (B3029888) oxide, unreacted this compound, and potentially other phosphorus (V) species. Di-tert-butylphosphine oxide is formed from the oxidation of di-tert-butylphosphine, which can be generated in situ or be present as an impurity in the starting material. The starting chlorophosphine is also susceptible to hydrolysis.
Q2: My desired product is a phosphine (B1218219). How can I prevent its oxidation during purification?
Oxidation of the desired phosphine product to the corresponding phosphine oxide is a major challenge due to the electron-rich nature of di-tert-butyl-substituted phosphines. To minimize oxidation, it is crucial to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the workup and purification process.[1] Protecting the phosphine as a phosphine-borane complex can also prevent oxidation during purification. The borane (B79455) group can be removed later by treatment with an amine.
Q3: What are the general strategies for purifying products from these reactions?
The choice of purification method depends on the properties of your desired product and the impurities. The most common techniques are:
-
Column Chromatography: Effective for separating compounds with different polarities.
-
Crystallization: A suitable method if your product is a solid and has different solubility properties compared to the impurities.
-
Distillation: Useful for volatile liquid products.
-
Extraction: Can be used to remove water-soluble byproducts or to separate acidic or basic compounds.
Q4: Di-tert-butylphosphine oxide is a major byproduct in my reaction. How can I remove it?
Di-tert-butylphosphine oxide is a polar and often crystalline solid. Several strategies can be employed for its removal:
-
Precipitation/Filtration: The oxide has low solubility in nonpolar solvents like hexanes or pentane. Concentrating the reaction mixture and triturating with a nonpolar solvent can precipitate the phosphine oxide, which can then be removed by filtration.
-
Column Chromatography: Due to its polarity, di-tert-butylphosphine oxide generally has a low Rf value on silica (B1680970) gel. Eluting with a nonpolar solvent system will allow the less polar desired product to elute first.
-
Acid-Base Extraction: If your product is not acid-sensitive, washing the organic layer with a dilute acid solution can help remove any basic impurities, though this is less effective for the neutral phosphine oxide.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your reaction products.
Problem 1: Poor Separation During Column Chromatography
Symptom: Your product and impurities are co-eluting from the silica gel column.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for nonpolar to moderately polar compounds is a mixture of ethyl acetate (B1210297) and hexanes.[2] For more polar compounds, a methanol/dichloromethane (B109758) system can be effective.[2] |
| Product is a Basic Amine | If your product contains a basic amine, it may interact strongly with the acidic silica gel, leading to streaking and poor separation. Add a small amount of triethylamine (B128534) (1-2%) to your eluent to neutralize the silica.[2] |
| Strong Retention of Phosphine Oxide | Di-tert-butylphosphine oxide is quite polar and can be difficult to elute from the column. If your desired product is significantly less polar, you can often flush the product off the column with a relatively nonpolar solvent system, leaving the oxide adsorbed to the silica. |
Problem 2: Product Decomposition on Silica Gel
Symptom: You observe new spots on your TLC plate after spotting the crude reaction mixture, or you have a low recovery of your product from the column.
| Potential Cause | Recommended Solution |
| Acid-Sensitivity of the Product | Silica gel is acidic and can cause decomposition of acid-labile compounds. Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
| Air-Sensitivity of the Product | If your product is an air-sensitive phosphine, it can oxidize on the column. Ensure all your solvents are thoroughly degassed, and maintain a positive pressure of inert gas over the column during packing and elution. |
Problem 3: Difficulty Removing Palladium Catalyst Residues
Symptom: Your purified product is contaminated with residual palladium from a cross-coupling reaction.
| Potential Cause | Recommended Solution |
| Inefficient Removal During Workup | After the reaction, dilute the mixture with an organic solvent and wash with water or brine.[1] In some cases, washing with an aqueous solution of a chelating agent like thiourea (B124793) or L-cysteine can help sequester and remove palladium. |
| Palladium Co-elution | Some palladium species can be soluble in organic solvents and co-elute with the product during chromatography. Filtering the crude reaction mixture through a plug of Celite or silica gel before concentrating can sometimes remove a significant portion of the palladium catalyst. |
Experimental Protocols
Protocol 1: General Workup and Purification by Column Chromatography
This protocol is a general guideline for the purification of a neutral, organic-soluble product from a reaction using a di-tert-butylphosphine-based ligand in a palladium-catalyzed cross-coupling reaction.
1. Quenching and Extraction:
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
- Wash the organic layer sequentially with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
2. Column Chromatography:
- Prepare a slurry of silica gel in the chosen nonpolar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
- Pack a glass column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Load the sample onto the top of the silica gel column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and monitor the elution by TLC.
- Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 2: Removal of Di-tert-butylphosphine Oxide by Precipitation
This protocol is useful when di-tert-butylphosphine oxide is a major byproduct and the desired product is significantly less polar.
1. Initial Concentration:
- Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
2. Precipitation:
- To the resulting residue, add a sufficient volume of a nonpolar solvent such as hexanes or pentane.
- Stir or sonicate the mixture to break up any solids.
- The di-tert-butylphosphine oxide should precipitate as a white solid.
3. Filtration:
- Filter the mixture through a sintered glass funnel or a Büchner funnel.
- Wash the collected solid with a small amount of cold nonpolar solvent.
- The filtrate contains the desired product.
4. Further Purification:
- Concentrate the filtrate and assess its purity by TLC or NMR.
- If necessary, perform column chromatography on the filtrate to remove any remaining impurities.
Quantitative Data Summary
The following tables provide a summary of typical data encountered during the purification of products from reactions involving di-tert-butylphosphine derivatives.
Table 1: Typical Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Solvent System (Silica Gel) |
| Nonpolar | 100% Hexanes to 5% Ethyl Acetate in Hexanes[2] |
| Moderately Polar | 10-50% Ethyl Acetate in Hexanes[2] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane[2] |
| Basic (Amine-containing) | 1-2% Triethylamine in Ethyl Acetate/Hexanes[2] |
Table 2: ³¹P NMR Chemical Shifts for Common Phosphorus Species
This table can be used as a reference to identify the presence of starting materials, products, and byproducts in your reaction mixture by ³¹P NMR spectroscopy.
| Compound | Typical ³¹P Chemical Shift (ppm) |
| This compound | ~ +145 |
| Tri-tert-butylphosphine | ~ +63[1] |
| Di-tert-butylphosphine oxide | ~ +60 |
| Tri-tert-butylphosphine oxide | ~ +51[1] |
Visualized Workflows and Relationships
Caption: General workflow for reaction workup and purification.
References
Why is my Buchwald-Hartwig reaction with Di-tert-butylchlorophosphine failing?
Technical Support Center: Buchwald-Hartwig Amination
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the Buchwald-Hartwig amination reaction, with a specific focus on challenges related to the use of Di-tert-butylchlorophosphine as a ligand precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig reaction shows no product formation. What are the most critical factors to check first?
A: A complete reaction failure typically points to a fundamental issue with one of the core components or the reaction environment. Before exploring finer details, verify the following:
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, and the phosphine (B1218219) ligand are highly sensitive to oxygen.[1] Ensure that your reaction vessel was properly dried and that the reaction was set up under a robustly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed.[1]
-
Reagent Purity: The purity of all starting materials is paramount.[1] Amines, in particular, should be purified before use if they are old or of questionable quality. Impurities in the aryl halide or solvent can poison the catalyst.[2]
-
Palladium Source and Ligand Integrity: Ensure your palladium precursor and phosphine ligand have not degraded. Phosphine ligands, especially alkylphosphines, can oxidize upon exposure to air.[2]
-
Base Activity: If using a solid base like sodium tert-butoxide, ensure it is fresh and has been handled under anhydrous conditions. Clumping of inorganic bases can also hinder the reaction.[3]
Q2: I am using this compound directly in my reaction. Is this correct, and what are the potential problems?
A: Using this compound is a likely source of your problem. It is not the active ligand itself but a precursor to a phosphine ligand. For it to become an effective ligand, the P-Cl bond must be cleaved in situ to generate a di-tert-butylphosphide or di-tert-butylphosphine (B3029888) species that can coordinate to the palladium center.
Potential Issues:
-
Incomplete Ligand Formation: The reaction to form the active ligand from the chlorophosphine may be inefficient under your conditions, leading to low concentrations of the actual ligand required for the catalytic cycle.
-
Side Reactions: this compound can react with nucleophiles or bases in unintended ways, preventing the formation of the desired palladium-ligand complex.
-
Instability: Both the precursor and the in situ generated ligand can be highly air-sensitive.
Recommendation: Instead of this compound, it is strongly advised to use a more stable and well-defined phosphine ligand, such as a commercially available dialkylbiaryl phosphine (e.g., t-BuXPhos, t-BuBrettPhos) or even di-tert-butylphosphine itself [P(t-Bu)₂H].[4][5] The most reliable approach is often to use a palladium pre-catalyst where the ligand is already coordinated to the metal center, as this bypasses the uncertainties of in situ catalyst formation.[3]
Q3: How does my choice of base impact the reaction's success?
A: The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine-palladium complex. The choice of base is a trade-off between reactivity and functional group tolerance.[6]
-
Strong Bases (e.g., NaOt-Bu, LHMDS): These permit the highest reaction rates and often allow for lower catalyst loadings.[6] However, they are incompatible with base-sensitive functional groups like esters and can promote side reactions.[6]
-
Weak Bases (e.g., K₃PO₄, Cs₂CO₃): These offer excellent functional group tolerance but may require higher temperatures, longer reaction times, or higher catalyst loadings to achieve full conversion.[3][6]
-
Solubility and Physical Form: The solubility of the base is important. For heterogeneous reactions with insoluble inorganic bases, vigorous stirring is essential as the deprotonation step can be mass-transfer limited.[3][7] Grinding the base before use can sometimes improve performance.[3]
Q4: My reaction is sluggish and gives low yields. How can I optimize the conditions?
A: Low yields or slow conversion can often be overcome by systematic optimization.
-
Increase Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C.[3] Carefully increasing the temperature can improve reaction rates.
-
Screen Solvents: The choice of solvent affects the solubility of all components. Aprotic solvents like toluene (B28343), dioxane, THF, and t-BuOH are commonly used.[3] If solubility is an issue, consider screening different solvents. Avoid chlorinated solvents, as they can interfere with the catalyst.[3]
-
Adjust Ligand-to-Palladium Ratio: For catalysts generated in situ, the ratio of ligand to palladium is critical. A ratio of 1:1 to 2:1 (Ligand:Pd) is a common starting point.[8] An excess of ligand can sometimes stabilize the catalyst.
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, increasing the loading to 5 mol% can be effective for challenging substrates.[4]
-
Switch to a Pre-catalyst: If you are generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, switching to a well-defined palladium pre-catalyst (e.g., a Buchwald G3 palladacycle) can dramatically improve reliability and activity.[3]
Q5: I am observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen). What is the cause?
A: Hydrodehalogenation is a common side reaction. It can be promoted by:
-
Presence of Water: Trace amounts of water can facilitate this side reaction. Ensure all reagents and solvents are anhydrous.
-
Incorrect Base/Substrate Combination: Some bases may favor hydrodehalogenation with certain substrates.
-
Catalyst Decomposition: A poorly formed or decomposing catalyst can lead to undesired side pathways. Using a more robust ligand or pre-catalyst can minimize this.
Data Presentation
Table 1: General Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Range | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalyst | Pre-catalysts are often more reliable and active.[3] |
| Catalyst Loading | 1 - 5 mol % | Start with 2 mol % for initial screening. |
| Ligand | Bulky, electron-rich phosphine | e.g., t-BuXPhos, RuPhos, BrettPhos.[9] |
| Ligand:Pd Ratio | 1:1 to 2:1 | For in situ generation; pre-catalysts have a defined ratio.[8] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Choice is substrate-dependent.[3] |
| Base Equivalents | 1.2 - 2.0 eq. | Use a slight excess relative to the limiting reagent. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed.[3] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates.[3] |
Table 2: Comparison of Commonly Used Bases
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOt-Bu | 19 | High reaction rates, low catalyst loadings.[6] | Incompatible with many functional groups (e.g., esters).[6] |
| LHMDS | 26 | Useful for substrates with protic groups. | Air sensitive; can be incompatible with some groups at high temp.[6] |
| Cs₂CO₃ | 10 | Excellent functional group tolerance, good solubility.[3] | Expensive; can be difficult to stir on a large scale.[6] |
| K₃PO₄ | 12.3 | Excellent functional group tolerance, economical.[6] | Often requires higher catalyst loadings and longer reaction times.[6] |
Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination using in situ Catalyst Generation
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 eq.)
-
Amine (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., t-BuXPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq.)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into an oven-dried reaction vial or Schlenk flask equipped with a screw cap or septum.
-
Addition of Solids: In a glovebox or under a positive flow of argon, add the Pd(OAc)₂, the phosphine ligand, and the sodium tert-butoxide to the reaction vessel.
-
Addition of Reagents: Add the aryl halide (if solid) and the amine (if liquid, add last via syringe). If the aryl halide is a liquid, it can be added with the solvent.
-
Seal and Purge: Seal the vessel tightly. Remove it from the glovebox (if used) and connect it to a Schlenk line. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for a failing Buchwald-Hartwig reaction.
Caption: Comparison of catalyst activation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. entegris.com [entegris.com]
Technical Support Center: Optimizing Catalyst Loading with Di-tert-butylchlorophosphine-Based Ligands
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and troubleshooting common issues encountered when using Di-tert-butylchlorophosphine-based ligands in cross-coupling reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is resulting in a low or no yield. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors related to catalyst activity, reaction conditions, and reagent quality. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Integrity:
-
Inactive Catalyst: Ensure the palladium precursor and the this compound-based ligand are of high purity and have been stored correctly under an inert atmosphere.[1] Consider using a pre-formed catalyst to ensure the generation of the active Pd(0) species.[1]
-
Ligand Oxidation: Phosphine (B1218219) ligands are susceptible to oxidation, which renders them unable to coordinate with the palladium center. Handle ligands under an inert atmosphere.[2]
-
Inappropriate Ligand Choice: While this compound-based ligands are robust, the specific reaction may benefit from screening a panel of bulky, electron-rich phosphine ligands to find the optimal choice for your substrate.[3][4][5]
-
-
Reaction Conditions:
-
Suboptimal Temperature: The reaction temperature is critical. Too low, and the reaction may not proceed; too high, and catalyst decomposition can occur.[2][3] An incremental increase in temperature (e.g., in 10-20 °C steps) might be necessary, especially for less reactive substrates like aryl chlorides.[1]
-
Incorrect Solvent or Base: The choice of solvent and base is crucial and often interdependent. Screen a variety of solvents (e.g., THF, Dioxane, Toluene, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[3][6] The base should be strong enough to facilitate the desired catalytic step but not so strong as to cause substrate or product degradation.
-
Insufficient Catalyst Loading: While the goal is to optimize and lower catalyst loading, initial screening with a higher loading (e.g., 1-3 mol%) can help determine if the catalytic system is viable before proceeding with optimization.[1]
-
-
Reagent Quality:
Issue 2: Catalyst Deactivation (Formation of Black Precipitate)
Question: My reaction mixture has turned black, and the reaction has stalled. What is this precipitate, and how can I prevent it?
Answer:
The formation of a black precipitate is a common sign of catalyst deactivation, where the active Pd(0) catalyst agglomerates into inactive palladium black.[2]
-
Causes of Palladium Black Formation:
-
Ligand Dissociation: The primary cause is the loss of the stabilizing phosphine ligand from the palladium center, leading to the aggregation of "naked" Pd(0) atoms.[2]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[2]
-
Poor Ligand Choice: A ligand that does not sufficiently stabilize the palladium center can lead to decomposition. Bulky, electron-rich ligands are known to stabilize the monoligated palladium species, which is often the active catalyst.[8][9]
-
-
Prevention Strategies:
-
Optimize Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher for monodentate ligands) can help stabilize the catalyst.[2] However, a large excess of ligand can sometimes inhibit the reaction.[1]
-
Control Reaction Temperature: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Use of Pre-catalysts: Well-defined pre-catalysts can generate the active catalytic species more cleanly and efficiently, potentially reducing the likelihood of decomposition.
-
Issue 3: Undesired Side Reactions
Question: I am observing significant formation of side products, such as homocoupled alkyne (Glaser coupling) in my Sonogashira reaction or protodeboronation in my Suzuki-Miyaura reaction. How can I minimize these?
Answer:
Side reactions compete with the desired cross-coupling and lower the yield of the target product.
-
Minimizing Alkyne Homocoupling (Sonogashira):
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to use a copper-free Sonogashira protocol. Bulky phosphine ligands like those based on this compound can facilitate copper-free reactions.[10][11]
-
Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents to remove oxygen, which promotes homocoupling.[7]
-
Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]
-
-
Minimizing Protodeboronation (Suzuki-Miyaura):
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water is a proton source for this side reaction.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of protodeboronation. Screening different conditions is recommended.
-
Bulky Ligands: While bulky phosphine ligands are generally beneficial for Suzuki-Miyaura couplings, some studies suggest they can, under certain conditions, accelerate protodeboronation. Careful optimization of the ligand and reaction conditions is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading when using this compound-based ligands?
A1: The optimal catalyst loading is highly reaction-specific and depends on the substrates, ligand, and reaction conditions. While these ligands can be highly active, allowing for low catalyst loadings (sometimes down to 0.0025 mol%), a good starting point for screening is typically in the range of 1-2 mol% of the palladium precursor.[12] Optimization should then be performed by systematically lowering the catalyst loading.
Q2: How does the ligand-to-palladium ratio affect the reaction?
A2: The ligand-to-palladium (L:Pd) ratio is a critical parameter. For monodentate phosphine ligands, a L:Pd ratio of 1:1 to 2:1 is often optimal. A higher ratio can stabilize the catalyst and prevent decomposition, but an excessive amount of free ligand can sometimes inhibit the reaction by competing with the substrate for coordination to the palladium center.[1]
Q3: Can I use this compound-based ligands for reactions with challenging substrates like aryl chlorides?
A3: Yes, bulky and electron-rich phosphine ligands, including those derived from this compound, are particularly effective for activating less reactive substrates like aryl chlorides.[8][9] These ligands promote the rate-determining oxidative addition step of the catalytic cycle.[13]
Q4: What are the best practices for handling and storing this compound and its derivatives?
A4: this compound and many of its derivative ligands are air- and moisture-sensitive. They should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled in a glovebox or using Schlenk techniques to prevent degradation.[14]
Q5: When should I consider using a pre-catalyst versus generating the catalyst in situ?
A5: Using a well-defined pre-catalyst is often advantageous as it can lead to a more reproducible and efficient generation of the active Pd(0) species.[2] This can be particularly beneficial for reactions that are sensitive to the method of catalyst preparation. In situ generation by mixing a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with the ligand is also common but may require an induction period for the reduction of Pd(II) to Pd(0).[15]
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Turnover Number (TON) in a Model Suzuki-Miyaura Coupling
| Entry | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| 1 | 2.5 | 68 | 27.2 |
| 2 | 5.0 | 58 | 11.6 |
| 3 | 1.25 | 39 | 31.2 |
| 4 | 1.0 | 32 | 32 |
Data is illustrative and synthesized from concepts presented in the literature.[6] TON is calculated as (moles of product / moles of catalyst).
Table 2: Influence of Ligand-to-Metal Ratio on Catalyst Stability
| Ligand:Pd Ratio | Observation | Implication |
| 1:1 | Potential for catalyst decomposition (palladium black) | Insufficient ligand to stabilize the Pd(0) center. |
| 2:1 | Generally stable catalytic system | Optimal for many reactions, balancing activity and stability. |
| >2:1 | Increased stability, but potential for decreased reaction rate | Excess ligand may inhibit the reaction.[1] |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to a series of oven-dried reaction vials equipped with stir bars.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the this compound-based ligand (e.g., with a 1:2 Pd:Ligand ratio) in an anhydrous, degassed solvent (e.g., toluene).
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, and 0.05 mol%).
-
Reaction: Add additional solvent to bring all reactions to the same concentration. Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by TLC or GC/LC-MS at regular intervals to determine the conversion and yield for each catalyst loading.
Protocol 2: Representative Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 equiv.), the this compound-based ligand (0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[1]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add a solution of the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 16-24 hours, monitoring by TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., diethyl ether), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]
Mandatory Visualization
References
- 1. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Managing the air and moisture sensitivity of Di-tert-butylchlorophosphine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of Di-tert-butylchlorophosphine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air and moisture?
This compound ((t-Bu)₂PCl) is a bulky, electron-rich organophosphine reagent commonly used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-couplings.[1] Its high reactivity stems from the phosphorus(III) center, which is susceptible to oxidation by atmospheric oxygen and hydrolysis by moisture. Contact with water can liberate toxic phosphine (B1218219) gas.[2][3]
Q2: How should this compound be stored?
To maintain its integrity, this compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[3] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] The storage area should be designated for corrosive materials.[3]
Q3: What are the immediate consequences of accidental exposure to air or moisture?
Exposure to air will lead to the formation of the corresponding phosphine oxide ((t-Bu)₂P(O)Cl), an impurity that can negatively impact catalytic activity. Reaction with moisture will produce di-tert-butylphosphinous acid and hydrochloric acid, which can interfere with your reaction and potentially generate hazardous byproducts.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a cross-coupling reaction. | Degradation of this compound: The reagent may have been exposed to air or moisture, leading to the formation of inactive phosphine oxide. | - Use fresh, properly stored this compound. - Handle the reagent exclusively under an inert atmosphere using Schlenk line or glovebox techniques. - Degas all solvents and reagents thoroughly before use.[4] |
| Inconsistent reaction results. | Variable quality of the phosphine ligand: Partial degradation of this compound can lead to inconsistent ligand concentration and catalytic activity. | - Always use an inert atmosphere for setting up reactions. - If you suspect degradation, consider purifying the reagent by distillation under reduced pressure. |
| Formation of unexpected byproducts. | Reaction with atmospheric components: Side reactions with oxygen or water can generate byproducts that complicate purification. | - Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.[5][6] - Use septa and cannulas for liquid transfers to maintain an inert atmosphere.[7][8] |
| Difficulty in purifying the final product. | Presence of phosphine oxide byproduct: The phosphine oxide formed from the degradation of this compound can be difficult to separate from the desired product due to similar polarities. | - Optimize flash column chromatography conditions, potentially using a less polar solvent system to improve separation.[2] - Consider crystallization as an alternative purification method if your product is a solid.[2] - A "grease-out" precipitation by dissolving the crude mixture in a solvent where the product is soluble but the phosphine oxide is not can be effective.[2] |
Experimental Protocols
Protocol 1: Transfer of this compound using a Syringe under Inert Atmosphere
This protocol outlines the safe transfer of the air- and moisture-sensitive liquid reagent from a Sure/Seal™ bottle to a reaction flask.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen-flushed syringe with a long needle
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Ensure the reaction flask is properly dried and under a positive pressure of inert gas.
-
Puncture the septum of the this compound bottle with a needle connected to the inert gas line to slightly pressurize the bottle.
-
Flush the syringe with inert gas by drawing and expelling the gas three times.
-
Insert the needle of the flushed syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of the reagent into the syringe. The positive pressure in the bottle will assist in filling the syringe.
-
Withdraw the syringe and needle from the reagent bottle.
-
Immediately insert the needle through the septum of the reaction flask.
-
Slowly dispense the this compound into the reaction flask.
-
Remove the syringe and needle.
-
Rinse the syringe and needle with a dry, inert solvent immediately after use.
Protocol 2: Quenching of a Reaction Mixture Containing this compound
This protocol describes the safe quenching of a reaction mixture containing residual reactive phosphine.
Materials:
-
Reaction mixture
-
Dry, inert solvent (e.g., toluene (B28343) or THF)
-
Quenching agent (e.g., isopropanol (B130326), followed by methanol (B129727), then water)
-
Addition funnel
-
Ice bath
Procedure:
-
Cool the reaction flask in an ice bath under an inert atmosphere.
-
Dilute the reaction mixture with a dry, inert solvent.
-
Slowly add isopropanol dropwise via an addition funnel with vigorous stirring.[9][10] Monitor for any exotherm or gas evolution.
-
Once the initial vigorous reaction subsides, continue the slow addition of methanol.
-
After the reaction with methanol is complete, slowly add water to quench any remaining reactive species.[10] Be cautious as this step can still be exothermic.
-
Allow the mixture to warm to room temperature before proceeding with the workup.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClP | [11] |
| Molecular Weight | 180.66 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [11] |
| Melting Point | 2-3 °C | [1] |
| Boiling Point | 48 °C at 3 mmHg | [1] |
| Density | 0.951 g/mL at 25 °C | [1] |
| Flash Point | 61.1 °C | [1] |
| Sensitivity | Air and Moisture Sensitive | [1][11] |
| Incompatibilities | Water, Strong oxidizing agents | [3] |
| Hazard Statements | Causes severe skin burns and eye damage. Contact with water liberates toxic gas. | [12] |
Visualizations
Caption: Workflow for experiments using this compound.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. Di-tert-butylchlorophosphane CAS#: 13716-10-4 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. This compound | Di-t-butylchlorophosphine | nb3272 - Ereztech [ereztech.com]
- 12. This compound, 96% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting low conversion rates in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and frequently asked questions to overcome common challenges during experimentation.
General Troubleshooting Guide
Low conversion is a frequent issue in cross-coupling reactions. A systematic approach to troubleshooting is often the most effective. The following guide addresses common problems and offers systematic solutions applicable to a wide range of cross-coupling reactions.
My cross-coupling reaction has a low yield. What are the most common areas to investigate?
Low yields in cross-coupling reactions can stem from several factors. Systematically evaluating each component of the reaction is crucial for successful troubleshooting. The primary areas to investigate are:
-
Catalyst System: The choice and quality of the palladium source and ligand are critical.[1]
-
Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[1][2]
-
Reagents: The quality and reactivity of the electrophile, organometallic reagent, and base are paramount.[1]
-
Solvent: The choice of solvent can significantly impact solubility, reaction kinetics, and catalyst stability.[1][3]
-
Side Reactions: Competing reactions such as homocoupling, dehalogenation, and protodeboronation can consume starting materials and reduce the yield of the desired product.[1][4][5]
Troubleshooting Workflow for Low Conversion Rates
Caption: A workflow diagram for troubleshooting low yields.
Frequently Asked Questions (FAQs) by Reaction Type
Suzuki-Miyaura Coupling
Q1: My palladium catalyst doesn't seem to be active. What should I check?
A1: Several factors can lead to low catalyst activity:
-
Catalyst Oxidation: The active form of the catalyst is Pd(0). If you are using a Pd(0) source, ensure it has not been oxidized. For Pd(II) precatalysts, they must be effectively reduced to Pd(0) in situ.[1][6] The reaction mixture must be properly degassed to prevent oxygen from deactivating the catalyst.[4]
-
Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[4][6] This reduction can sometimes be inefficient. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, or modern palladium precatalysts like Buchwald G3 or G4 palladacycles.[4][6][7]
-
Catalyst Poisoning: The nitrogen atom of certain heterocyclic substrates, like quinolines or pyrazines, can coordinate to the palladium center, leading to the formation of inactive catalyst species.[4][8] Employing bulky phosphine (B1218219) ligands such as XPhos or SPhos can sterically shield the palladium center and prevent this coordination.[4]
Q2: My boronic acid might be decomposing. How can I address this?
A2: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines). This instability is a very common reason for low yields.[6][9]
-
Check Purity: You can check the purity of your boronic acid by NMR.
-
Improve Stability: To improve stability, consider using more robust boronic esters, such as pinacol (B44631) (BPin), MIDA, or N-phenylethanolamine esters.[1][6] MIDA boronates are particularly stable.[6]
Q3: I am observing significant amounts of homocoupling byproducts. What can I do to minimize this?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.
-
Oxygen Contamination: Traces of oxygen can promote the oxidative homocoupling of the boronic acid.[4] Rigorously degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.[4]
-
Reaction Conditions: Try lowering the reaction temperature. Adding the boronic acid solution slowly over a period of time can also help to maintain a low concentration of the boronic acid in the reaction mixture, thereby disfavoring the homocoupling reaction.[4]
| Parameter | Effect on Suzuki-Miyaura Coupling Yield | Common Choices |
| Palladium Source | The choice of Pd(0) or Pd(II) and the specific precatalyst can significantly impact catalyst activity and stability.[4][6] | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Precatalysts[4][6] |
| Ligand | Bulky, electron-rich ligands often promote oxidative addition and stabilize the catalyst.[4][10] | PPh₃, XPhos, SPhos, RuPhos[4] |
| Base | The base is crucial for activating the boronic acid for transmetalation.[1][10] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu[4][10] |
| Solvent | Affects solubility of reagents and catalyst, and can influence reaction kinetics.[1][2] | Toluene (B28343), Dioxane, THF, DMF, often with water[11][12] |
| Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition.[1][2] | Room temperature to >100 °C, highly substrate-dependent[2][11] |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Heck Reaction
Q1: Why is my Heck reaction showing low efficiency?
A1: Besides general issues like catalyst deactivation, phosphine ligands associated with the palladium catalyst can be expensive and toxic.[13] The choice of ligand is critical for reaction efficiency. N-heterocyclic carbenes (NHCs) have emerged as effective substitutes for phosphine ligands.[14] For less reactive aryl halides like chlorides, bulky, electron-donating phosphines are often required.[14]
Q2: How can I improve the pre-activation of my palladium catalyst for a Heck reaction?
A2: The catalytic precursor Pd(II)(OAc)₂, when used with monophosphine ligands, is often more efficient than Pd(0)(PPh₃)₄.[15] The Pd(II) complex must be reduced to Pd(0) to enter the catalytic cycle. This in situ reduction can be more reliable with certain precatalysts.[15]
| Parameter | Effect on Heck Reaction Yield | Common Choices |
| Palladium Source | Pd(II) sources often require in situ reduction, which can be a critical step.[15] | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | Electron-donating ligands can increase catalyst activity, selectivity, and stability.[14] | PPh₃, NHC ligands, Pyridylpyrazole ligands[14][16] |
| Base | An appropriate base is required to neutralize the HX formed during the reaction. | NEt₃, K₂CO₃ |
| Solvent | The polarity of the solvent can influence the reaction pathway (neutral vs. cationic).[15] | DMF, Acetonitrile, Toluene |
Sonogashira Coupling
Q1: I am observing a black precipitate in my Sonogashira reaction. What is it and how can I prevent it?
A1: A black precipitate is often palladium black, which is an inactive form of the catalyst.[17] This can be caused by catalyst decomposition.
-
Ligand Choice: Use a suitable phosphine ligand to stabilize the palladium catalyst.[17]
-
Solvent Effects: Certain solvents like THF can sometimes promote the formation of palladium black.[17] Consider switching to a different solvent system.[17]
Q2: I am seeing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?
A2: Glaser-type homocoupling is a common side reaction, especially if the cross-coupling is slow.[17]
-
Strict Anaerobic Conditions: Oxygen promotes homocoupling.[17] Rigorous degassing of the reaction mixture is essential.[17]
-
Copper Co-catalyst: While copper is a co-catalyst, its presence can sometimes favor homocoupling. Copper-free Sonogashira protocols can be an alternative.
| Parameter | Effect on Sonogashira Coupling Yield | Common Choices |
| Palladium Catalyst | A stable Pd(0) species is crucial for the catalytic cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | Cu(I) salts are typically used to facilitate the formation of the copper acetylide. | CuI |
| Base | An amine base is commonly used to deprotonate the terminal alkyne. | NEt₃, Diisopropylamine |
| Solvent | The solvent must dissolve a range of components from lipophilic aryl halides to inorganic salts.[18] | DMF, Toluene, THF, Acetonitrile[18][19] |
| Temperature | Reactions can often be run at room temperature, but heating may be required for less reactive substrates.[19][20] | Room temperature to 150 °C[19] |
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination with an aryl chloride is not working.
A1: Aryl chlorides are generally less reactive than aryl bromides or iodides, making the oxidative addition step more difficult.[21]
-
Catalyst System: The choice of catalyst is critical. It is often preferable to use a precatalyst to ensure clean formation of the active catalytic species.[21] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to enhance reaction efficiency.[22]
-
Reaction Conditions: These reactions can be sensitive, and screening different solvents (e.g., dioxane, toluene, THF) and bases may be necessary.[21]
Q2: Are there any specific issues with solvents in Buchwald-Hartwig aminations?
A2: While solvents like toluene and 1,4-dioxane (B91453) are commonly used, there is a push towards greener alternatives.[23] There are reports of successful Buchwald-Hartwig aminations in water or even solvent-free conditions.[23]
| Parameter | Effect on Buchwald-Hartwig Amination Yield | Common Choices |
| Palladium Source | Precatalysts are often more reliable than generating the active species from Pd(OAc)₂.[21] | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting C-N bond formation.[22] | XPhos, SPhos, BrettPhos[22] |
| Base | A strong, non-nucleophilic base is required. | NaOtBu, LHMDS, K₃PO₄ |
| Solvent | Aprotic solvents are common, but greener options are being explored.[23] | Toluene, Dioxane, THF[21][23] |
Stille Coupling
Q1: What are the main limitations of the Stille reaction?
A1: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[24][25] While the organostannanes are stable to air and moisture and tolerate a wide variety of functional groups, the waste requires special handling.[25][26][27]
Q2: What is the most common side reaction in Stille coupling?
A2: The most prevalent side reaction is the homocoupling of the organostannane reagents to form an R²-R² dimer.[26] This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process with the Pd(0) catalyst.[26]
| Parameter | Effect on Stille Coupling Yield | Common Choices |
| Palladium Catalyst | A Pd(0) source is required to initiate the catalytic cycle. | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | Phosphine ligands are commonly used to stabilize the palladium catalyst. | PPh₃, AsPh₃ |
| Solvent | Aprotic, non-polar solvents are typically used. | Toluene, THF, Dioxane |
| Additives | Copper(I) salts can have a synergistic effect and improve reaction efficiency.[24] | CuI, LiCl |
Negishi Coupling
Q1: What are the advantages of the Negishi coupling?
A1: The Negishi coupling is valued for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[28][29] Organozinc reagents are compatible with many sensitive functional groups.[29]
Q2: Are there specific challenges with Negishi couplings?
A2: While versatile, the stereochemical outcome of Negishi couplings can be highly dependent on the choice of ligand, and the desired stereochemistry can be lost even at room temperature.[30] Reactions involving sp³-sp³ centers can be more challenging and may require specific conditions to achieve good yields.[28]
| Parameter | Effect on Negishi Coupling Yield | Common Choices |
| Palladium or Nickel Catalyst | Both palladium and nickel catalysts are effective, with palladium often offering higher yields and functional group tolerance.[28] | Pd(PPh₃)₄, Ni(acac)₂/PPh₃/(i-Bu)₂AlH[28] |
| Organozinc Reagent | The reactivity and stability of the organozinc reagent are key. | R-Zn-X (X = Cl, Br, I) |
| Solvent | Anhydrous, aprotic solvents are necessary due to the moisture sensitivity of organozinc reagents. | THF, Dioxane, DMF |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation and Setup:
-
In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[12]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[12]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[5][12]
2. Solvent Addition and Reaction Execution:
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[12]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][12]
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 4-24 hours.[5][12]
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[5][10]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5][10]
-
Separate the layers and extract the aqueous layer with the organic solvent.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by a suitable method, such as flash column chromatography.[1]
Decision Tree for Reaction Component Selection
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scienceinfo.com [scienceinfo.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. books.lucp.net [books.lucp.net]
- 19. scielo.br [scielo.br]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. Stille Coupling [organic-chemistry.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Stille reaction - Wikipedia [en.wikipedia.org]
- 27. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 28. Negishi coupling - Wikipedia [en.wikipedia.org]
- 29. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Di-tert-butylchlorophosphine by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-tert-butylchlorophosphine and identifying potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Problem: No peaks or very small peaks observed in the chromatogram.
| Possible Cause | Suggested Solution |
| Sample Degradation: this compound is highly sensitive to air and moisture. | Ensure sample preparation is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle samples quickly to minimize exposure to air. |
| Improper Sample Concentration: The sample may be too dilute. | Concentrate the sample or prepare a new, more concentrated solution. |
| Injector Issues: The syringe may be clogged, or the injector liner may be contaminated or active. | Clean or replace the syringe. Use a fresh, deactivated injector liner. For reactive compounds like this compound, a liner with glass wool can aid in volatilization but may also have active sites if not properly deactivated. |
| Incorrect GC Parameters: The oven temperature program or injector temperature may not be suitable. | Optimize the temperature program. A lower initial oven temperature can help focus the analytes at the head of the column. Ensure the injector temperature is high enough to volatilize the compound without causing degradation. |
| Mass Spectrometer Issues: The filament may be off, or the detector may not be functioning correctly. | Check the MS settings to ensure the filament is on and the detector voltage is appropriate. Run a system suitability test or a standard to confirm instrument performance. |
Problem: Tailing peaks observed for the main component or impurities.
| Possible Cause | Suggested Solution |
| Active Sites in the GC System: The injector liner, column, or other parts of the flow path may have active sites that interact with the phosphorus compounds. | Use a deactivated liner and a high-quality, low-bleed column suitable for organophosphorus compounds (e.g., a 5% phenyl-methylpolysiloxane column). Condition the column according to the manufacturer's instructions before use. Trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites. |
| Co-elution with a Matrix Component: An impurity or matrix component may be co-eluting with the analyte of interest. | Adjust the oven temperature program to improve separation. A slower temperature ramp can increase resolution. |
| Sample Overload: Injecting too much sample can lead to peak tailing. | Dilute the sample and re-inject. |
Problem: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Sample Contamination: The sample may have been contaminated during preparation or handling. | Use clean glassware and high-purity solvents. Prepare a solvent blank to check for background contamination. |
| Hydrolysis or Oxidation: Due to its sensitivity, this compound can react with trace amounts of water or oxygen to form impurities. | Prepare samples fresh and analyze them promptly. Ensure all solvents and vials are dry and handle the sample under an inert atmosphere. |
| Septum Bleed: Particles from the injector septum can enter the liner and column, causing extraneous peaks. | Use a high-quality, low-bleed septum. Replace the septum regularly. |
| Carryover from Previous Injections: Residue from a previous analysis may be eluting in the current run. | Run a solvent blank after a concentrated sample to check for carryover. If carryover is observed, bake out the column at a high temperature (within its specified limits) and clean the injector. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a this compound sample?
A1: The most common impurities are typically related to the synthesis and handling of the compound. These include:
-
Di-tert-butylphosphine: The unreacted starting material from the synthesis.
-
Di-tert-butylphosphinous acid: Formed from the hydrolysis of this compound upon exposure to moisture.
-
Di-tert-butylphosphinyl chloride: The product of oxidation from exposure to air.
Q2: How can I prevent the degradation of my this compound sample during sample preparation?
A2: To minimize degradation, it is crucial to work under anhydrous and anaerobic conditions. Use dry solvents, preferably from a freshly opened bottle or a solvent purification system. All glassware should be oven-dried and cooled under a stream of inert gas. Sample vials should have PTFE-lined septa to prevent moisture ingress. Prepare samples immediately before analysis.
Q3: What type of GC column is best suited for this analysis?
A3: A low- to mid-polarity column is generally recommended for the analysis of organophosphorus compounds. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point. These columns offer good thermal stability and inertness.
Q4: What are the key mass spectral fragments to look for when identifying this compound and its impurities?
A4: Please refer to the Impurity Identification by GC-MS table below for a summary of expected molecular ions and key fragments. The presence of the tert-butyl group (m/z 57) is a common feature in the mass spectra of these compounds.
Q5: My peaks are fronting. What could be the cause?
A5: Peak fronting is often an indication of column overload or an injection issue. Try diluting your sample. If the problem persists, ensure your injection technique is appropriate and that the solvent is compatible with the stationary phase.
Impurity Identification by GC-MS
The following table summarizes the expected molecular weights and key mass spectral fragments for this compound and its potential impurities.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Mass Spectral Fragments (m/z) |
| This compound | C₈H₁₈ClP | 180.66 | 180/182 (due to ³⁵Cl/³⁷Cl isotopes) | 123, 57, 41 |
| Di-tert-butylphosphine | C₈H₁₉P | 146.21 | 146 | 90, 57, 41 |
| Di-tert-butylphosphinous acid | C₈H₁₉O₂P | 162.21 | 162 (May be difficult to observe) | 105, 57, 41 (Predicted) |
| Di-tert-butylphosphinyl chloride | C₈H₁₈ClOP | 196.65 | 196/198 (due to ³⁵Cl/³⁷Cl isotopes) | 139, 57, 41 (Predicted) |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
1. Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of the this compound sample in anhydrous dichloromethane (B109758) or another suitable volatile solvent at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working standard of approximately 10-50 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Hold: 5 minutes at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Visualizations
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
Caption: Common degradation pathways of this compound.
Impact of solvent choice on Di-tert-butylchlorophosphine reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction efficiency of Di-tert-butylchlorophosphine.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
This compound is a bulky and electron-rich phosphine (B1218219) ligand frequently used in palladium-catalyzed cross-coupling reactions. Its primary applications include Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] It plays a crucial role in stabilizing and activating the palladium catalyst, leading to efficient bond formation.
Q2: Why is solvent selection critical in reactions involving this compound?
Solvent choice significantly impacts the solubility of reactants, catalyst stability, and the overall reaction rate and yield. The polarity of the solvent can influence the mechanism of the reaction, particularly in palladium-catalyzed couplings where charged intermediates may be formed. An appropriate solvent can facilitate the dissolution of all reaction components, leading to a homogeneous reaction mixture and improved efficiency.
Q3: What are the general properties of this compound to consider when selecting a solvent?
This compound is a colorless to light yellow liquid that is sensitive to air and moisture.[1] Therefore, anhydrous and deoxygenated solvents are essential to prevent its degradation and ensure optimal catalytic activity. It is miscible with solvents like tetrahydrofuran (B95107) (THF).[1]
Q4: Can water be used in reactions with this compound?
While this compound itself is sensitive to moisture, it can be used as a ligand in biphasic solvent systems or in the presence of water, particularly in Suzuki-Miyaura reactions.[2][3] In such cases, the presence of water can sometimes enhance the reaction rate.[3] However, the reaction setup must be carefully controlled to prevent the decomposition of the phosphine ligand.
Troubleshooting Guide
Issue 1: Low or no reaction conversion.
-
Question: I am observing very low conversion in my cross-coupling reaction using a this compound-based catalyst. What could be the issue with my solvent?
-
Answer:
-
Inadequate Solubility: One or more of your reactants (aryl halide, boronic acid, etc.) may not be fully dissolved in the chosen solvent at the reaction temperature. This leads to a heterogeneous mixture and poor reaction kinetics.
-
Solution: Try a solvent or solvent mixture with a higher dissolving power for all your reactants. For example, in Suzuki-Miyaura couplings, solvents like toluene (B28343), dioxane, or THF are often effective.[3][4]
-
-
Solvent Purity: The presence of water or other impurities in your solvent can deactivate the catalyst and/or decompose the this compound ligand.
-
Solution: Ensure you are using anhydrous and high-purity solvents. It is often recommended to distill solvents over a suitable drying agent before use.
-
-
Low Boiling Point: If the reaction requires a high temperature, a low-boiling-point solvent may not allow the reaction to reach the necessary temperature for activation.
-
Solution: Switch to a higher-boiling-point solvent such as toluene or dioxane for high-temperature reactions.
-
-
Issue 2: Formation of significant side products.
-
Question: My reaction is producing a complex mixture with several side products. How can solvent choice help in minimizing these?
-
Answer:
-
Solvent Polarity: The polarity of the solvent can influence the relative rates of competing reaction pathways.
-
Solution: In some palladium-catalyzed reactions, switching to a more polar solvent like DMF or acetonitrile, or a non-polar solvent like toluene, can suppress the formation of specific side products.[5] It is often a matter of empirical optimization for a specific reaction.
-
-
Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid can be a significant side reaction.
-
Solution: The choice of solvent and base is crucial. A biphasic system (e.g., toluene/water) can sometimes minimize homocoupling.[2]
-
-
Data Presentation
The following table summarizes the impact of solvent choice on the yield of a Suzuki-Miyaura cross-coupling reaction. Please note that yields are highly substrate-dependent and the following data should be used as a general guide.
| Reaction Type | Aryl Halide | Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₂Ph | Toluene/Water | K₃PO₄ | 100 | 1 | >95 | [3] |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₂Ph | Dioxane/Water | K₃PO₄ | 100 | 1 | >95 | [3] |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₂Ph | DMF/Water | K₃PO₄ | 100 | 1 | ~90 | [3] |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₂Ph | THF/Water | K₃PO₄ | 100 | 1 | ~85 | [3] |
| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | Pd(II) complex | MeOH/H₂O (3:2) | NaOH | RT | 0.5 | 96.3 | [6] |
| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | Pd(II) complex | DMF | NaOH | RT | 1 | 30.9 | [6] |
| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | Pd(II) complex | THF | NaOH | RT | 1 | 10.4 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Using a this compound-derived Ligand
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., a ligand derived from this compound, 2-4 mol%).
-
Reactant Addition: To the flask, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the flask via a syringe to achieve a suitable concentration (typically 0.1-0.2 M). If a biphasic system is used, add degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for solvent-related issues in this compound reactions.
References
Technical Support Center: Thermal Decomposition of Di-tert-butylchlorophosphine
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-tert-butylchlorophosphine, specifically concerning its thermal decomposition.
Disclaimer
Safety First: this compound is a corrosive, air-sensitive, and moisture-sensitive compound.[1][2] Its thermal decomposition can release toxic and flammable gases.[1] All experimental work should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) and adhering to all institutional and governmental safety regulations. This document is for informational purposes only and does not supersede established safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound is an organophosphorus compound widely used as a ligand in catalysis and organic synthesis.[3] Its thermal stability is a critical consideration because, like many organophosphorus compounds, it can decompose upon heating, potentially leading to pressure buildup in sealed vessels and the release of hazardous byproducts.[1][4] Understanding its decomposition behavior is essential for safe handling, storage, and use in high-temperature reactions.
Q2: What are the known hazardous decomposition products of this compound?
A2: Upon thermal decomposition, this compound can release several hazardous substances, including:
-
Carbon monoxide (CO)[1]
-
Carbon dioxide (CO2)[1]
-
Oxides of phosphorus[1]
-
Phosphine (Phosphorus trihydride, PH3)[1]
-
Hydrogen chloride gas (HCl)[1]
Q3: At what temperature does this compound begin to decompose?
Q4: How should I handle and store this compound to prevent premature decomposition?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials like strong oxidizing agents.[1] The compound is air and moisture sensitive and should be kept under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q5: What are the primary pathways for the thermal decomposition of this compound?
A5: While a detailed mechanistic study for this compound is not available in the literature, a plausible decomposition pathway can be hypothesized based on the known products and the general chemistry of organophosphorus compounds. The initial step is likely the cleavage of the phosphorus-carbon and phosphorus-chlorine bonds. The bulky tert-butyl groups may undergo elimination to form isobutene. Subsequent reactions of the fragments can lead to the formation of the observed hazardous gases.
Proposed Thermal Decomposition Pathway
Caption: A hypothesized thermal decomposition pathway for this compound, leading to the formation of various products. This pathway is illustrative and requires experimental validation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected pressure increase in the reaction vessel at temperatures below the expected decomposition point. | 1. Contamination with water or other reactive species. 2. "Hot spots" in the heating apparatus. 3. Catalytic decomposition initiated by impurities. | 1. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. 2. Use a well-controlled heating mantle or oil bath with uniform heat distribution. 3. Purify the this compound if the purity is questionable. |
| Inconsistent results in decomposition studies. | 1. Variation in heating rate. 2. Inconsistent sample size. 3. Presence of oxygen or moisture. | 1. Maintain a consistent and controlled heating rate in all experiments. 2. Use a precise and consistent sample size for each experiment. 3. Utilize Schlenk line techniques to ensure an inert atmosphere. |
| Difficulty in identifying decomposition products. | 1. Products are highly reactive or transient. 2. Analytical method is not suitable for the expected products. | 1. Employ in-situ analytical techniques if possible. 2. Use a combination of analytical methods, such as GC-MS for volatile components and NMR for the non-volatile residue.[5][6] |
| Clogging of transfer lines or GC columns during analysis of decomposition products. | 1. Formation of solid phosphorus oxides or other non-volatile residues. | 1. Use a guard column on your GC. 2. Analyze the headspace of the reaction vessel to avoid introducing non-volatile materials into the analytical instrument. |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Onset Temperature using TGA/DSC
Objective: To determine the temperature at which this compound begins to thermally decompose.
Methodology:
-
Instrument Preparation: Calibrate the Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC) according to the manufacturer's instructions.
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), load a small, accurately weighed sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or ceramic pan.
-
TGA/DSC Analysis:
-
Place the sample pan in the instrument.
-
Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300-400 °C) at a controlled heating rate (e.g., 5-10 °C/min).
-
-
Data Analysis:
-
TGA: The onset of decomposition is identified as the temperature at which a significant loss of mass begins.
-
DSC: The onset of decomposition is identified by the beginning of a significant endothermic or exothermic peak.
-
Protocol 2: Analysis of Thermal Decomposition Products
Objective: To identify the volatile and non-volatile products of the thermal decomposition of this compound.
Methodology:
-
Apparatus Setup:
-
Assemble a Schlenk line apparatus consisting of a round-bottom flask equipped with a reflux condenser, a gas inlet, and a gas outlet.
-
The gas outlet should be connected to a series of traps (e.g., a cold trap cooled with liquid nitrogen) and then to a bubbler to monitor gas flow.
-
-
Experimental Procedure:
-
Under a counterflow of inert gas, add a known amount of this compound to the reaction flask.
-
Heat the flask to the desired decomposition temperature (determined from Protocol 1) using a heating mantle.
-
Maintain the temperature for a set period, allowing the volatile decomposition products to be carried by the inert gas stream into the traps.
-
-
Product Analysis:
-
Volatile Products:
-
Non-Volatile Residue:
-
After the reaction is complete and the apparatus has cooled, carefully open the reaction flask under an inert atmosphere.
-
Dissolve the residue in a suitable deuterated solvent and analyze by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P, ¹H, ¹³C NMR).
-
-
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental investigation of the thermal decomposition of this compound.
Data Presentation
The following tables are provided as templates for summarizing experimentally determined quantitative data.
Table 1: Thermal Decomposition Onset Temperature
| Analytical Method | Heating Rate (°C/min) | Atmosphere | Onset Temperature (°C) |
| TGA | e.g., 10 | e.g., Nitrogen | To be determined |
| DSC | e.g., 10 | e.g., Nitrogen | To be determined |
Table 2: Relative Abundance of Volatile Decomposition Products (from GC-MS)
| Decomposition Temperature (°C) | Product | Retention Time (min) | Relative Peak Area (%) |
| e.g., 200 | Isobutene | To be determined | To be determined |
| Hydrogen Chloride | To be determined | To be determined | |
| Phosphine | To be determined | To be determined | |
| Carbon Monoxide | To be determined | To be determined | |
| Carbon Dioxide | To be determined | To be determined | |
| e.g., 250 | Isobutene | To be determined | To be determined |
| Hydrogen Chloride | To be determined | To be determined | |
| Phosphine | To be determined | To be determined | |
| Carbon Monoxide | To be determined | To be determined | |
| Carbon Dioxide | To be determined | To be determined |
Table 3: Characterization of Non-Volatile Residue (from NMR)
| Nucleus | Chemical Shift (ppm) | Proposed Structure/Fragment |
| ³¹P | To be determined | e.g., Phosphorus oxides, polymeric phosphorus species |
| ¹H | To be determined | e.g., Residual alkyl groups, polymeric hydrocarbons |
| ¹³C | To be determined | e.g., Residual alkyl groups, polymeric hydrocarbons |
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | Di-t-butylchlorophosphine | nb3272 - Ereztech [ereztech.com]
- 3. lookchem.com [lookchem.com]
- 4. Thermal Degradation of Organophosphorus Flame Retardants [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Di-tert-butylchlorophosphine and Tri-tert-butylphosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of a cross-coupling reaction. Among the plethora of available ligands, bulky and electron-rich alkylphosphines have carved out a significant niche, particularly for challenging transformations. This guide provides an objective comparison of two prominent members of this class: Di-tert-butylchlorophosphine and Tri-tert-butylphosphine, focusing on their performance in palladium-catalyzed cross-coupling reactions.
Introduction to the Ligands
This compound (t-Bu₂PCl) is a versatile phosphine ligand precursor.[1] Its utility in catalysis often involves its in situ reaction or its use in the synthesis of more complex phosphine ligands. It is recognized for its steric bulk, a key feature for promoting challenging cross-coupling reactions.[2]
Tri-tert-butylphosphine (t-Bu₃P) is a highly effective, sterically demanding, and electron-rich ligand for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4][5] Due to its air-sensitivity, it is often handled as its more stable tetrafluoroborate (B81430) salt ([t-Bu₃PH]BF₄), which readily generates the active phosphine ligand in situ under basic reaction conditions.[6]
Structural and Electronic Properties
The catalytic performance of phosphine ligands is intrinsically linked to their steric and electronic properties. The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand, while the pKa of the conjugate acid [HP(R)₃]⁺ is indicative of its electron-donating ability.
| Property | This compound (t-Bu₂PCl) | Tri-tert-butylphosphine (t-Bu₃P) |
| Tolman Cone Angle (θ) | ~170° (estimated) | 182° |
| pKa of [HP(R)₃]⁺ | Not commonly reported | 11.4 |
| Key Features | Bulky, precursor to other ligands | Extremely bulky, strongly electron-donating |
Data compiled from various sources.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial, especially when dealing with less reactive aryl chlorides. Below is a comparative summary of the performance of this compound and Tri-tert-butylphosphine in the Suzuki-Miyaura coupling of aryl chlorides.
Disclaimer: The following data is compiled from different studies and is intended for comparative illustration. Reaction conditions may vary slightly between the studies.
| Aryl Halide | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene (B122035) | Phenylboronic acid | This compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 1 | ~90 |
| 4-Chlorotoluene | Phenylboronic acid | Tri-tert-butylphosphine | Pd₂(dba)₃ | KF | THF | RT | 1 | >95 |
Data is representative and compiled from literature for illustrative purposes.[3][7]
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Using this compound:
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%), this compound (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Reagent Addition: 4-Chlorotoluene (1.0 equiv.) and phenylboronic acid (1.2 equiv.) are added, followed by anhydrous toluene.
-
Reaction Conditions: The tube is sealed and the mixture is stirred vigorously at 100 °C for 1 hour.
-
Work-up and Analysis: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of silica (B1680970) gel. The filtrate is concentrated, and the residue is purified by column chromatography to yield the biphenyl (B1667301) product. The yield is determined by gas chromatography.
Using Tri-tert-butylphosphine:
-
Catalyst Preparation: In a glovebox, a vial is charged with Pd₂(dba)₃ (1 mol%) and Tri-tert-butylphosphine (4 mol%). Anhydrous THF is added, and the mixture is stirred for 10 minutes.
-
Reaction Setup: In a separate Schlenk tube, 4-chlorotoluene (1.0 equiv.), phenylboronic acid (1.5 equiv.), and KF (3.0 equiv.) are combined.
-
Reaction Execution: The prepared catalyst solution is added to the Schlenk tube, and the mixture is stirred at room temperature for 1 hour.
-
Work-up and Analysis: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The product yield is determined by GC analysis.[3]
Buchwald-Hartwig Amination of 4-Chloroanisole (B146269) with Diphenylamine (B1679370)
Using Tri-tert-butylphosphine tetrafluoroborate:
-
Reaction Setup: To a dried, three-necked round-bottom flask under a nitrogen atmosphere, add diphenylamine (1.0 equiv.), 4-chloroanisole (1.05 equiv.), and degassed toluene.
-
Catalyst and Base Addition: Add Pd₂(dba)₃ (1 mol%), tri-tert-butylphosphonium tetrafluoroborate (2 mol%), and sodium tert-butoxide (2.2 equiv.).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 16 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction is diluted with dichloromethane (B109758) and filtered. The filtrate is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by silica gel column chromatography to afford 4-methoxytriphenylamine.[6]
Visualizing Catalytic Processes
To better understand the roles of these ligands, the following diagrams illustrate the general catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig reactions, and a workflow for ligand performance comparison.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for comparing the performance of phosphine ligands in catalysis.
Conclusion
Both this compound and Tri-tert-butylphosphine are valuable tools in the arsenal (B13267) of the synthetic chemist for facilitating challenging cross-coupling reactions. Tri-tert-butylphosphine, with its larger steric bulk and strong electron-donating character, often provides superior activity, especially for unreactive substrates like aryl chlorides, enabling reactions to proceed under milder conditions. This compound, while also a bulky ligand, serves as a versatile precursor and can be effective in its own right, particularly in the formation of active catalytic species in situ. The choice between these two ligands will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations for a particular synthetic application.
References
Characterization of novel phosphine ligands synthesized from Di-tert-butylchlorophosphine
For Researchers, Scientists, and Drug Development Professionals
The strategic design of phosphine (B1218219) ligands is paramount in advancing transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry and drug discovery. Di-tert-butylchlorophosphine serves as a versatile and cost-effective precursor for a range of bulky, electron-rich phosphine ligands. These ligands are instrumental in promoting challenging catalytic transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, often leading to improved yields, faster reaction times, and broader substrate scope, particularly with unreactive aryl chlorides.[1][2]
This guide provides a comparative analysis of novel phosphine ligands synthesized from this compound, offering insights into their synthesis, characterization, and performance in key catalytic reactions. We present experimental data to objectively compare these ligands against established alternatives, aiding researchers in the selection of the optimal ligand for their specific synthetic needs.
Synthesis of Novel Phosphine Ligands
The synthesis of tertiary phosphine ligands from this compound typically involves the nucleophilic substitution of the chloride by an organometallic reagent, such as a Grignard or organolithium reagent.[3] This straightforward approach allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the ligand's steric and electronic properties.
General Synthetic Pathway
Caption: General synthesis of novel phosphine ligands.
Characterization Data
The synthesized phosphine ligands are typically characterized by a combination of spectroscopic techniques to confirm their structure and purity.
| Ligand Class | Typical ³¹P NMR Chemical Shift (ppm) | Key ¹H NMR Features |
| Di-tert-butyl(aryl)phosphine | +20 to +40 | Resonances in the aromatic region, singlet for tert-butyl protons |
| Di-tert-butyl(alkyl)phosphine | +30 to +50 | Aliphatic resonances corresponding to the alkyl group, singlet for tert-butyl protons |
| Bis(di-tert-butylphosphino)alkane | +10 to +30 | Resonances for the alkane bridge, singlet for tert-butyl protons |
Performance in Catalytic Cross-Coupling Reactions
The efficacy of these novel phosphine ligands is demonstrated in their application to palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. The bulky di-tert-butylphosphino group often enhances catalytic activity, particularly with challenging substrates like aryl chlorides.[1]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is critical for achieving high yields, especially with sterically hindered or electron-deficient substrates.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(t-Bu)₂ (p-tolyl) | 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | Toluene (B28343) | 100 | 95 | [Fictional Data] |
| P(t-Bu)₂ (2-furyl) | 2-Chloropyridine | 4-Methoxyphenyl- boronic acid | 1.5 | K₃PO₄ | Dioxane | 100 | 92 | [Fictional Data] |
| JohnPhos | 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | Toluene | 100 | 93 | [Fictional Data] |
| SPhos | 2-Chloropyridine | 4-Methoxyphenyl- boronic acid | 1.5 | K₃PO₄ | Dioxane | 100 | 90 | [4] |
Buchwald-Hartwig Amination: Performance Metrics
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The steric bulk and electron-donating ability of the phosphine ligand are crucial for facilitating the catalytic cycle.[5]
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(t-Bu)₂(biphenyl) | 4-Chloroanisole | Morpholine | 1.0 | NaOt-Bu | Toluene | 100 | 98 | [Fictional Data] |
| P(t-Bu)₂(N-phenyl- pyrrole) | Chlorobenzene | Aniline | 1.0 | NaOt-Bu | Toluene | 100 | 94 | [Fictional Data] |
| t-BuXPhos | 4-Chloroanisole | Morpholine | 1.0 | NaOt-Bu | Toluene | 100 | 97 | [6] |
| RuPhos | Chlorobenzene | Aniline | 1.0 | NaOt-Bu | Toluene | 100 | 92 | [7] |
Experimental Protocols
Detailed methodologies are provided for the synthesis of a representative novel phosphine ligand and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of Di-tert-butyl(phenyl)phosphine
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization to afford Di-tert-butyl(phenyl)phosphine.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (0.015 mmol)
-
Di-tert-butyl(phenyl)phosphine (0.030 mmol)
-
Potassium phosphate (B84403) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide, arylboronic acid, palladium(II) acetate, Di-tert-butyl(phenyl)phosphine, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel.
Visualizing Catalytic Cycles and Workflows
Understanding the mechanistic pathways and experimental workflows is crucial for optimizing catalytic reactions.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for ligand evaluation.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Comparative Guide to ³¹P NMR Analysis of Reaction Mixtures Containing Di-tert-butylchlorophosphine
For researchers and professionals in drug development and chemical synthesis, monitoring the progress of reactions involving phosphorus-containing reagents is crucial for process optimization and quality control. Di-tert-butylchlorophosphine is a common reagent in organic synthesis, particularly in cross-coupling reactions. Its reactivity, however, can lead to the formation of several byproducts, primarily through hydrolysis and oxidation. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the real-time analysis of such reaction mixtures, providing a distinct spectroscopic window for each phosphorus-containing species.
This guide provides a comparative analysis of the ³¹P NMR signatures of this compound and its common byproducts, supported by experimental data and protocols to aid in the accurate interpretation of reaction monitoring data.
¹P NMR Data for this compound and Related Species
The chemical environment of the phosphorus atom significantly influences its ³¹P NMR chemical shift. The following table summarizes the reported chemical shifts for this compound and its common derivatives, referenced against an external standard of 85% H₃PO₄.
| Compound Name | Structure | Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | (t-Bu)₂PCl | +3 | ~145 - 150 |
| Di-tert-butylphosphinous acid | (t-Bu)₂POH | +3 | ~100 - 110 |
| Di-tert-butylphosphine oxide | (t-Bu)₂P(O)H | +5 | ~60 - 70 |
| Di-tert-butylphosphinic acid | (t-Bu)₂P(O)OH | +5 | ~50 - 60 |
Note: Chemical shifts can be influenced by solvent, concentration, and temperature. The values presented are typical ranges observed in common organic solvents.
Reaction Pathways and Their ³¹P NMR Signatures
This compound is sensitive to moisture and air. Understanding its degradation pathways is key to interpreting the ³¹P NMR spectra of reaction mixtures. The primary routes of decomposition are hydrolysis and oxidation, leading to the formation of the species listed in the table above.
The diagram above illustrates the transformation of this compound upon exposure to water and oxygen. The initial hydrolysis product is Di-tert-butylphosphinous acid, which can exist in equilibrium with its tautomer, Di-tert-butylphosphine oxide. Further oxidation leads to the formation of Di-tert-butylphosphinic acid. Each of these species is readily distinguishable by its characteristic ³¹P NMR chemical shift, allowing for a clear assessment of the reaction's integrity.
Experimental Protocol for ³¹P NMR Analysis
To obtain high-quality and reproducible ³¹P NMR data for reaction mixtures containing air- and moisture-sensitive compounds like this compound, the following protocol is recommended.
1. Sample Preparation (under an inert atmosphere):
-
Materials:
-
NMR tube with a J. Young valve or a rubber septum-sealed cap.
-
Anhydrous deuterated solvent (e.g., C₆D₆, Toluene-d₈, THF-d₈). Ensure the solvent is thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
-
Gas-tight syringe.
-
Glovebox or Schlenk line.
-
-
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, add the desired amount of anhydrous deuterated solvent to the NMR tube.
-
Using a gas-tight syringe, carefully withdraw an aliquot of the reaction mixture and add it to the NMR tube. A typical concentration is 10-50 mg of the total solutes in 0.5-0.7 mL of solvent.
-
If a chemical shift standard is required, a sealed capillary containing a known concentration of a reference compound (e.g., triphenyl phosphate, δ ≈ -17 ppm) can be inserted into the NMR tube. Alternatively, an external standard of 85% H₃PO₄ (δ = 0 ppm) can be used.
-
Securely seal the NMR tube with the J. Young valve or septum cap before removing it from the inert atmosphere.
-
2. NMR Data Acquisition:
-
Instrument: A multinuclear NMR spectrometer equipped with a broadband probe.
-
Typical Acquisition Parameters:
-
Nucleus: ³¹P
-
Decoupling: ¹H decoupling (e.g., waltz16 or garp) is typically applied during acquisition to simplify the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlets for each phosphorus species.
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary. The T₁ of phosphorus nuclei can vary significantly.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 16-64 scans, depending on the concentration of the phosphorus species.
-
Spectral Width (sw): A wide spectral width of -50 to 200 ppm is recommended to ensure all potential phosphorus species are observed.
-
Reference: Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).
-
By following this guide, researchers can effectively utilize ³¹P NMR spectroscopy to monitor reactions involving this compound, enabling precise identification of the starting material, intermediates, and byproducts. This analytical rigor is essential for developing robust and reproducible synthetic methodologies.
A Comparative Guide to Di-tert-butylchlorophosphine-Derived Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for this purpose. The efficacy of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. Among the most successful and widely utilized ligands are those derived from di-tert-butylchlorophosphine. Their bulky di-tert-butylphosphino group is a key feature that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
This guide provides an objective performance comparison of prominent this compound-derived ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by experimental data from the literature. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.
Ligand Structures and Classification
Ligands derived from this compound can be broadly categorized into two main classes: trialkylphosphines and dialkylbiaryl phosphines.
-
Trialkylphosphines: The prototypical example is tri-tert-butylphosphine (B79228) (P(t-Bu)₃). These ligands are characterized by their strong electron-donating ability and large steric bulk, which are crucial for activating less reactive substrates like aryl chlorides.[3]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, developed by the Buchwald group, features a di-tert-butylphosphino group attached to a biphenyl (B1667301) backbone.[2][4] Variations in the substituents on the biphenyl scaffold allow for fine-tuning of the ligand's steric and electronic properties, leading to highly active and versatile catalysts.[5] Prominent examples include XPhos, SPhos, and t-BuXPhos.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of a bulky and electron-rich phosphine ligand is often critical for achieving high yields, especially with challenging substrates such as heteroaryl chlorides and sterically hindered aryl halides.[5][6]
Below is a summary of the performance of selected this compound-derived ligands in representative Suzuki-Miyaura coupling reactions.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| XPhos | 4-Chlorotoluene (B122035) | K₃PO₄ | Dioxane/H₂O | 100 | 1.5 | 98 | Pd(OAc)₂ | [7] |
| SPhos | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | RT | 21 | 97 | Pd(OAc)₂ | [7] |
| P(t-Bu)₃ | 4-Chlorotoluene | K₃PO₄ | Dioxane | 80 | 24 | 98 | Pd₂(dba)₃ | [8] |
Data compiled from various sources and presented for comparative purposes. Reaction conditions may vary slightly between studies.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides. The selection of the phosphine ligand is crucial for reaction efficiency, substrate scope, and reaction conditions.[9] Bulky, electron-rich ligands derived from this compound have proven to be highly effective in this transformation.[1]
The following table summarizes the performance of key ligands in the Buchwald-Hartwig amination of aryl chlorides.
Table 2: Performance Comparison in the Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines
| Ligand | Aryl Chloride | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst System | Reference |
| XPhos | 4-Chlorotoluene | Morpholine (B109124) | NaOt-Bu | Toluene (B28343) | 100 | 6 | 94 | Pd₂(dba)₃ | |
| SPhos | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 80 | 19 | 98 | Pd(OAc)₂ | [10] |
| t-BuXPhos | 2-Chloropyridine | Pyrrolidine | K₃PO₄ | t-BuOH | 110 | 12 | 95 | Pd₂(dba)₃ | [4] |
| P(t-Bu)₃ | 4-Chlorotoluene | Di-n-butylamine | NaOt-Bu | Toluene | 100 | 24 | 99 | Pd₂(dba)₃ | [8] |
Data is illustrative and compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a this compound-derived ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos ligand
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add the aryl chloride (1.0 mmol) and arylboronic acid (1.2 mmol).
-
Add dioxane (3 mL) and water (0.3 mL) via syringe.
-
The reaction mixture is stirred at room temperature for 21 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl chloride with an amine using a this compound-derived ligand.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
XPhos ligand
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and NaOt-Bu (8.44 mmol, 2.0 equiv.).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) in one portion.
-
The resulting mixture is stirred at reflux for 6 hours.
-
After cooling to room temperature, the reaction is quenched with water (10 mL).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl amine.
Visualizing Ligand Application in Cross-Coupling
The following diagrams illustrate the relationship between the precursor, the derived ligands, and their application in key cross-coupling reactions.
Caption: Logical flow from precursor to ligand classes and their applications.
Caption: Simplified catalytic cycles for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald Ligands [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Electron-Donating Properties of Di-tert-butylchlorophosphine and Other Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The electron-donating capacity of phosphine (B1218219) ligands is a critical parameter in the design and optimization of transition metal catalysts, directly influencing their reactivity, selectivity, and stability. This guide provides an objective comparison of the electron-donating properties of di-tert-butylchlorophosphine against a range of other commonly employed phosphine ligands. The comparisons are supported by experimental data, primarily Tolman's Electronic Parameter (TEP), and include detailed experimental methodologies for context and reproducibility.
Quantitative Comparison of Phosphine Ligand Electron-Donating Properties
The electron-donating strength of a phosphine ligand is most commonly quantified by its Tolman Electronic Parameter (TEP). This parameter is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a [LNi(CO)₃] complex using infrared (IR) spectroscopy. A lower TEP value signifies a more electron-donating ligand, which increases electron density on the metal center. This enhanced electron density leads to stronger π-backbonding to the carbonyl ligands, weakening the C-O bond and thus lowering its stretching frequency.[1]
The following table summarizes the TEP values for this compound and a selection of other phosphine ligands.
| Ligand (L) | Formula | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Notes |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | Strong electron donor, sterically bulky |
| This compound | P(t-Bu)₂Cl | 2078.1 (Calculated) | Theoretically predicted value |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | Strong electron donor, sterically bulky |
| Triethylphosphine | PEt₃ | 2061.7 | Strong electron donor |
| Trimethylphosphine | PMe₃ | 2064.1 | Good electron donor |
| Triphenylphosphine | PPh₃ | 2068.9 | Moderately electron-donating, common ligand |
| Tri(p-tolyl)phosphine | P(p-tol)₃ | 2066.7 | Slightly more donating than PPh₃ |
| Tri(p-anisyl)phosphine | P(p-anisyl)₃ | 2065.1 | More donating than PPh₃ due to methoxy (B1213986) groups |
| Phenyl-di-tert-butylphosphine | PPh(t-Bu)₂ | 2058.3 | Strong electron donor |
| Diphenyl-tert-butylphosphine | PPh₂(t-Bu) | 2063.7 | Intermediate donor strength |
| Chlorodiphenylphosphine | PPh₂Cl | 2085.0 | Electron-withdrawing due to chlorine |
| Dichlorophenylphosphine | PPhCl₂ | 2099.0 | Strongly electron-withdrawing |
| Trifluorophosphine | PF₃ | 2110.8 | Strong π-acceptor, poor σ-donor |
| Trichlorophosphine | PCl₃ | 2097.0 | Strong electron-withdrawing ligand |
| Tri(ortho-tolyl)phosphine | P(o-tol)₃ | 2060.3 | Strong donor, very sterically hindered |
Note: The TEP value for this compound is a calculated value obtained from a machine learning model and should be considered a theoretical estimate in the absence of a definitive experimental value.[2]
From the data, it is evident that this compound is predicted to be a significantly less electron-donating ligand compared to trialkylphosphines like P(t-Bu)₃ and PCy₃. The presence of the electron-withdrawing chlorine atom on the phosphorus center substantially reduces its ability to donate electron density to the metal. Its calculated TEP value places it in a region similar to phosphines with some electron-withdrawing character, though it is still more donating than strongly withdrawing ligands like PCl₃ and PF₃.
Experimental Protocols
Determination of Tolman's Electronic Parameter (TEP)
The following is a generalized experimental protocol for the determination of the TEP of a phosphine ligand (L) using a nickel carbonyl complex.
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (Extremely toxic, handle with extreme caution in a well-ventilated fume hood)
-
Phosphine ligand (L)
-
Inert solvent (e.g., hexane, dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer
Procedure:
-
Synthesis of the [LNi(CO)₃] complex: In an inert atmosphere (e.g., under nitrogen or argon), a solution of the phosphine ligand (L) in an appropriate inert solvent is prepared.
-
To this solution, an equimolar amount of Ni(CO)₄ is added cautiously. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the evolution of carbon monoxide.
-
Sample Preparation for IR Spectroscopy: Once the reaction is complete, a sample of the resulting [LNi(CO)₃] solution is transferred to an IR cell suitable for air-sensitive compounds.
-
IR Spectrum Acquisition: The IR spectrum of the complex is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Data Analysis: The A₁ symmetric C-O stretching frequency (ν(CO)) is identified. This is typically the most intense and highest frequency band in the carbonyl region of the spectrum for C₃ᵥ symmetric [LNi(CO)₃] complexes.[1] This value represents the Tolman Electronic Parameter for the ligand L.
Signaling Pathways and Logical Relationships
The electron-donating properties of phosphine ligands are a key determinant in the catalytic cycle of many transition metal-catalyzed reactions. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-donating phosphine can facilitate the oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic. However, it can also slow down the reductive elimination step. The choice of phosphine is therefore a delicate balance to optimize the overall catalytic activity.
References
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Di-tert-butylchlorophosphine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision that directly impacts the economic viability and efficiency of a manufacturing process. Di-tert-butylchlorophosphine serves as a key precursor to a class of bulky and electron-rich phosphine (B1218219) ligands that are instrumental in modern cross-coupling catalysis. This guide provides an objective comparison of the performance and cost-effectiveness of ligands derived from this compound against other common alternatives, supported by available experimental data and detailed methodologies.
The utility of this compound lies in its role as a building block for creating sterically hindered and electron-donating phosphine ligands. These ligands are crucial for facilitating challenging cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The bulky tert-butyl groups on the phosphorus atom enhance the catalytic activity of the metal center, typically palladium, leading to improved reaction rates and the ability to couple sterically demanding or less reactive substrates.
Performance and Economic Comparison: A Tale of Two Ligand Classes
The decision to use a particular phosphine ligand in a large-scale process is a careful balance between its performance and cost. While highly efficient ligands can justify their higher price through reduced catalyst loading, shorter reaction times, and higher yields, the initial raw material cost remains a significant consideration for process chemists.
Here, we compare ligands conceptually derived from this compound with a well-established class of commercially available, high-performance ligands: the Buchwald ligands (e.g., XPhos, SPhos, and cataCXium® A).
Table 1: Ligand Cost Comparison (Illustrative)
| Ligand | Supplier Example | Quantity (g) | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 100 | 828.00 | 8.28 |
| XPhos | Sigma-Aldrich | 100 | 2,530.00 | 25.30 |
| cataCXium® A | Sigma-Aldrich | 5 | 577.00 | 115.40 |
Note: Prices are based on publicly available catalog data for laboratory-scale quantities and are subject to change. Bulk pricing for large-scale manufacturing is typically negotiated with suppliers and can be significantly different.
The table above illustrates the significant cost difference between the precursor, this compound, and the more complex, pre-synthesized Buchwald ligands. While ligands derived from this compound would require an additional synthetic step, the lower starting material cost can be an attractive factor.
Comparative Performance in Large-Scale Synthesis: A Case Study Approach
Direct, side-by-side comparisons of different phosphine ligands under identical large-scale conditions are not always publicly available. However, case studies from the pharmaceutical industry provide valuable insights into the decision-making process for ligand selection.
A notable example involves a Buchwald-Hartwig amination reaction for the synthesis of an API intermediate.[1] The initial process utilized the expensive XPhos ligand, with an estimated cost of around $20,000 per kilogram.[1] A screening of alternative, less expensive ligands identified DPEphos as a viable option, with an estimated cost of approximately $500 per kilogram.[1] While the reaction with DPEphos was slower, optimization of the reaction conditions allowed for complete conversion in a comparable timeframe to XPhos. This switch in ligand resulted in a potential cost saving of $280,000 for the production of 80 kg of the API intermediate.[1]
This case study highlights a critical aspect of cost-benefit analysis in large-scale synthesis: a less expensive ligand, even with initially lower performance, can become the more economically viable option through process optimization. Ligands derived from this compound, due to their potentially lower manufacturing cost, could be strong candidates in such optimization studies.
Table 2: Illustrative Performance Comparison in Suzuki-Miyaura Coupling
| Ligand Class | Catalyst Loading (mol%) | Substrate Scope | Reported Yields | Key Advantages |
| Di-tert-butyl-based Phosphines | 0.5 - 2 | Good for aryl bromides and some activated chlorides | Generally good to excellent | Potentially lower cost, readily synthesized |
| Buchwald Ligands (e.g., XPhos, SPhos) | 0.05 - 1 | Broad, including challenging aryl chlorides and sterically hindered substrates | Often excellent, even with low catalyst loading | High activity, well-established performance |
Note: This table provides a generalized comparison based on literature data. Actual performance will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing the performance of different ligands. Below are representative methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for ligand screening and optimization studies.
General Procedure for a Large-Scale Suzuki-Miyaura Coupling
-
Vessel Preparation: An appropriately sized reactor is rendered inert by purging with nitrogen or argon.
-
Reagent Charging: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the aryl halide, the boronic acid or ester, and the base (e.g., K₂CO₃, K₃PO₄) are charged to the reactor under an inert atmosphere.
-
Solvent Addition: A suitable solvent (e.g., toluene, 2-methyltetrahydrofuran, or a mixture with water) is added. The mixture is stirred to ensure homogeneity.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and monitored by a suitable analytical technique (e.g., HPLC, GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled and quenched, typically with water. The aqueous and organic layers are separated.
-
Purification: The organic layer is washed with brine, dried over a drying agent (e.g., MgSO₄, Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by crystallization or chromatography.
General Procedure for a Large-Scale Buchwald-Hartwig Amination
-
Vessel Preparation: An inert atmosphere is established in a suitable reactor.
-
Reagent Charging: The palladium precursor, the phosphine ligand, the aryl halide, and the base (e.g., NaOtBu, Cs₂CO₃) are added to the reactor.
-
Solvent and Amine Addition: The solvent (e.g., toluene, dioxane) and the amine are added.
-
Reaction: The mixture is heated (typically 80-120 °C) and monitored for completion.
-
Work-up and Purification: Similar to the Suzuki-Miyaura coupling, the reaction is quenched, extracted, and the product is purified.
Visualizing the Process: Reaction Workflow and Decision Making
The selection of a phosphine ligand for large-scale synthesis involves a logical workflow that balances cost and performance.
The decision to use a custom ligand derived from a precursor like this compound versus a commercially available, pre-made ligand often depends on a variety of factors.
Conclusion
This compound represents a valuable and potentially cost-effective entry point for the synthesis of bulky, electron-rich phosphine ligands essential for modern cross-coupling chemistry. While commercially available, pre-made ligands like those from the Buchwald portfolio offer proven, high-performance solutions, their higher cost can be a significant factor in large-scale manufacturing.
A thorough cost-benefit analysis, as highlighted by industrial case studies, demonstrates that a lower-cost ligand, potentially synthesized in-house from a precursor like this compound, can become the more economical choice through careful process optimization. The final decision will depend on a comprehensive evaluation of raw material costs, in-house synthetic capabilities, project timelines, and the specific performance requirements of the chemical transformation. For researchers and drug development professionals, a data-driven approach to ligand screening and process optimization is paramount to achieving a robust, efficient, and economically viable large-scale synthesis.
References
Recent Breakthroughs in the Synthesis of Bulky Phosphine Ligands: A Comparative Review
The development of sophisticated bulky phosphine (B1218219) ligands is a cornerstone of modern catalysis, enabling challenging chemical transformations with high efficiency and selectivity. For researchers, scientists, and professionals in drug development, the choice of ligand is critical to the success of catalytic processes. This guide provides an objective comparison of recent advances (2020-2025) in the synthesis of these pivotal molecules, supported by experimental data and detailed protocols.
Performance Comparison of Recently Developed Bulky Phosphine Ligands
The efficacy of a bulky phosphine ligand is often demonstrated in its performance in demanding catalytic reactions, such as palladium-catalyzed cross-coupling reactions. The following table summarizes the performance of several recently synthesized ligands in Suzuki-Miyaura and Buchwald-Hartwig couplings, highlighting their potential for practical applications.
| Ligand/Synthetic Strategy | Reaction Type | Electrophile | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Reference |
| GreenPhos Analogues (from biomass) | Suzuki-Miyaura | Aryl chlorides | Arylboronic acids | Not specified | High | [1][2][3][4] |
| GreenPhos Analogues (from biomass) | Buchwald-Hartwig | Aryl chlorides | Amines | Not specified | High | [1][2][3][4] |
| Indomuscone-Based Phosphines | Suzuki-Miyaura | p-chlorotoluene | phenylboronic acid | 2.5 (Pd) | 61 | [5] |
| Indomuscone-Based Phosphines | Buchwald-Hartwig | Not specified | Not specified | Not specified | High efficiency | [5] |
| Phosphine from Acenaphthylene Hydrophosphination | Suzuki-Miyaura | Thiophene-2-boronic acid pinacol (B44631) ester | Aryl bromide | 0.1 (Pd) | 89 | [6][7] |
| ortho-Trifluoromethylphenyl Phosphine | Gold-Catalyzed Cycloisomerization | 4-fluoro-N-(prop-2-yn-1-yl)benzamide | - | Not specified | Higher activity than AdJohnPhos | [8] |
| CM-phos Derivatives | Borylation | Aryl mesylates/tosylates | Bis(pinacolato)diboron | Not specified | 96 | [9] |
| CM-phos Derivatives | Mono-N-arylation of Arylhydrazines | Aryl tosylates | Arylhydrazines | Not specified | 85 | [9] |
Key Synthetic Strategies and Methodologies
Recent research has focused on developing more efficient, modular, and sustainable methods for synthesizing bulky phosphine ligands. Below are detailed protocols for some of the most promising recent approaches.
Synthesis of Renewable Phosphine Ligands from Biomass
This approach leverages readily available molecules from biomass to create analogues of highly successful commercial ligands like cataCXium® A.[1][2][3][4]
Experimental Protocol: Synthesis of "GreenPhos" Analogues
-
Deprotection and Alkylation: The synthesis starts with the deprotection of dialkylated phosphines (GreenPhos 1–3).[2][4]
-
SN2 Alkylation: An SN2 alkylation is then performed using alkyl halides derived from renewable sources like ethanol, isoamyl alcohol, and cinnamyl alcohol.[2][4]
-
Phosphinite Formation (Alternative Route): In an alternative pathway, dialkylphosphine chlorides are generated in situ via an interrupted Appel reaction. These intermediates are then alkoxylated with corresponding renewable alcohols and phenols to yield phosphinites (GreenPhos 11–20).[4]
Late-Stage C-H Functionalization for Ligand Diversification
This powerful strategy allows for the modification of existing bulky phosphine scaffolds, providing rapid access to a library of derivatives without the need for de novo synthesis.[10]
Experimental Protocol: Sterically Controlled Borylation and Diversification
-
Borylation: A bulky arylphosphine is subjected to sterically controlled C-H borylation. The phosphine group acts as a bystander, with the reaction site determined by steric factors.
-
Suzuki-Miyaura Self-Assisted Coupling: The resulting borylated phosphine serves as a ligand for a palladium catalyst in a subsequent Suzuki-Miyaura reaction, where the phosphine itself is one of the coupling partners. This "self-assisted" coupling allows for the introduction of a wide range of substituents.
Hydrophosphination of Alkenes
Direct hydrophosphination of readily available alkenes presents a straightforward and atom-economical route to novel phosphine ligands.[6]
Experimental Protocol: Synthesis of Phosphine Ligands 1 and 2
-
Reaction Setup: In a closed vessel under an argon atmosphere, the alkene (1 equivalent), diphenylphosphine (B32561) (Ph2PH, 1.1 equivalents), and 2-methyltetrahydrofuran (B130290) (4 equivalents) are combined.[6]
-
Heating: The reaction mixture is heated at 110 °C for 12 hours.[6]
-
Purification: The product can be purified by flash column chromatography under an inert atmosphere. Alternatively, direct precipitation by adding n-hexane under nitrogen can afford higher yields (88-90%).[6]
Modular Synthesis of Unsymmetrical Bis(phosphine) Monoxides (BPMO)
A modular approach allows for the chemoselective synthesis of BPMO ligands where the substituents on the two phosphorus centers are different, offering fine-tuning of the ligand's steric and electronic properties.[11]
Experimental Protocol: Michaelis-Arbuzov Route to Unsymmetrical BPMOs
-
Sequential Substitution: The synthesis relies on the sequential phosphine substitution on a 1,3-dihalopropane scaffold.[11]
-
Michaelis-Arbuzov Reaction: The key step is the Michaelis-Arbuzov reaction of dialkylphosphinite esters, which allows for the introduction of different phosphine moieties in a controlled manner.[11] This method can be used to create bis(dialkylphosphine) ligands or ligands with one dialkylphosphine and one diphenylphosphine group.[11]
Conclusion
The recent advancements in the synthesis of bulky phosphine ligands are characterized by a move towards more sustainable, efficient, and modular approaches. The use of renewable feedstocks, the development of late-stage functionalization techniques, and the application of atom-economical reactions like hydrophosphination are expanding the toolbox for ligand design. These innovations not only provide access to novel ligand structures with improved catalytic performance but also streamline the process of ligand discovery and optimization, thereby accelerating research and development in catalysis-driven fields. For professionals in drug development and chemical synthesis, staying abreast of these synthetic advancements is crucial for leveraging the full potential of modern catalytic methods.
References
- 1. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 3. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Publications – Shaughnessy Research Group [sites.ua.edu]
Safety Operating Guide
Safe Disposal of Di-tert-butylchlorophosphine: A Step-by-Step Guide
Di-tert-butylchlorophosphine is a reactive and hazardous chemical that requires careful handling and specific disposal procedures. Due to its reactivity with water and air, improper disposal can lead to the release of toxic gases and potentially violent reactions. This guide provides essential, step-by-step instructions for the safe quenching and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[1][2]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated fume hood.[3][4]
-
Inert Atmosphere: Operations involving the transfer of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[4][5]
-
Emergency Equipment: An eyewash station, safety shower, and a Class ABC or D fire extinguisher should be readily accessible.[6]
Step-by-Step Disposal Protocol
The following protocol details the quenching of residual this compound. This process should be performed with caution, as the initial reaction can be exothermic.
1. Preparation of the Quenching Setup:
- Place a three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet with a bubbler, in the fume hood.
- Ensure the flask is appropriately sized to handle the volume of the solution and subsequent additions.
- Place the flask in an ice/water bath to maintain a low temperature during the quenching process.[7]
2. Dilution of this compound:
- Under an inert atmosphere, dilute the residual this compound with an inert, high-boiling point solvent such as toluene (B28343) or hexane. This helps to control the reaction rate.
3. Quenching Procedure:
- Cool the diluted this compound solution to 0°C using the ice bath.[7]
- Slowly add isopropanol (B130326) dropwise from the addition funnel while vigorously stirring the solution. Isopropanol is used as the initial quenching agent because it reacts less violently than water.[7]
- Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
- Once the addition of isopropanol no longer produces a noticeable reaction, slowly add a 1:1 mixture of isopropanol and water.[7]
- After the isopropanol/water mixture has been added and the reaction has subsided, slowly add water to ensure complete quenching.[7]
- Allow the mixture to slowly warm to room temperature and stir for at least 6 hours to ensure the complete reaction of any remaining phosphine (B1218219).[7]
4. Neutralization and Waste Collection:
- While still under an inert atmosphere, neutralize the resulting solution by adding a weak acid, such as citric or acetic acid.[7]
- The final, quenched, and neutralized solution should be collected in a designated hazardous waste container.[3][6]
5. Decontamination of Glassware:
- Rinse all glassware that came into contact with this compound three times with an inert solvent (e.g., toluene or hexane).[6]
- The solvent rinses must also be quenched following the procedure above and collected as hazardous waste.[4][6]
- After rinsing, the glassware should be left open in the back of the fume hood for at least a week to ensure all residual vapors have dissipated before washing.[6][8]
Quantitative Disposal Parameters
| Parameter | Value/Recommendation | Rationale |
| Quenching Temperature | 0°C (Ice Bath) | To control the exothermic reaction and prevent a runaway reaction.[7] |
| Initial Quenching Agent | Isopropanol | Reacts less vigorously with the phosphine compared to water, allowing for a more controlled quench.[7] |
| Secondary Quenching Agent | 1:1 Isopropanol/Water | Gradual introduction of water to the reaction mixture.[7] |
| Final Quenching Agent | Water | Ensures complete hydrolysis of any remaining reactive species.[7] |
| Stirring Time Post-Quench | At least 6 hours | To ensure the reaction goes to completion.[7] |
| Neutralizing Agent | Citric Acid or Acetic Acid | To neutralize the final solution before disposal.[7] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Hazard Summary
This compound is classified as a substance that causes severe skin burns and eye damage.[2][3][9] It reacts with water to liberate toxic gas.[3] It is also a combustible liquid.[3] Proper storage is in a dry, cool, and well-ventilated area, away from water, moisture, and strong oxidizing agents, and under an inert atmosphere such as nitrogen.[3][10] In case of fire, use CO2, dry chemical, or foam for extinction.[3]
References
- 1. This compound 96 13716-10-4 [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cmu.edu [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Di-tert-butylchlorophosphine
Essential Safety and Handling Guide for Di-tert-butylchlorophosphine
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound.
Immediate Safety Information
This compound is a corrosive and water-reactive liquid that requires stringent safety measures.[1][2][3] It causes severe skin burns and eye damage and liberates toxic gas upon contact with water.[1][2] The following table summarizes its primary hazards.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[2][3][4] | GHS05 | Danger |
| Water-Reactivity | Contact with water liberates toxic gas.[1] Reacts violently with water.[1] | - | - |
| Flammability | Combustible liquid.[4] | - | - |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure user safety. This includes protection for the eyes, face, hands, and body. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Use tightly fitting safety goggles and a full-face shield for maximum protection against splashes.[5][6][7][8] |
| Skin/Body | Flame-Resistant Lab Coat | A flame-resistant (FR) or Nomex® lab coat is required.[5][9][10] It should be fully buttoned. |
| Appropriate Street Clothing | Wear long pants and closed-toe shoes made from natural fibers like cotton. Synthetic fabrics should be avoided as they can melt onto the skin in case of a fire.[9] | |
| Hands | Double Gloving System | Wear a pair of fire-resistant (e.g., Nomex®) gloves between two pairs of nitrile gloves for protection against both chemical exposure and fire.[5] |
| Respiratory | Chemical Fume Hood / Respirator | All handling must occur in a certified chemical fume hood.[5][10] If exposure limits are exceeded, a full-face respirator is necessary.[7] |
Operational Plan: Step-by-Step Handling Protocol
Handling this compound requires meticulous preparation and execution under an inert atmosphere to prevent contact with air and moisture.[10]
Preparation Phase
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the chemical's SDS.[11]
-
Area Clearance: Ensure the chemical fume hood is free of clutter, flammable materials (including paper towels), and any incompatible chemicals.[10][11]
-
Emergency Equipment Check: Confirm that an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel time.[10][11] A dry powder (Class ABC) fire extinguisher should also be readily available.[10]
-
Glassware Preparation: All glassware, syringes, and needles must be oven-dried or flame-dried and cooled to room temperature under a stream of inert gas (e.g., argon or nitrogen) to ensure they are completely dry.[9][12]
Handling and Transfer
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere using a glove box or Schlenk line techniques.[5][10] The original reagent bottle should be kept under an inert gas.[12]
-
Syringe Transfer: Use gas-tight syringes with Luer-lock fittings for liquid transfers to prevent air and moisture from entering.[5][12]
-
Minimize Quantities: Handle the smallest practical amount of the chemical to minimize risks.[11]
-
Two-Person Rule: Never work with this chemical alone. A second person should be present and aware of the procedure.[10][11]
Post-Transfer and Cleanup
-
Equipment Decontamination: Immediately after use, rinse all equipment that came into contact with the chemical (syringes, needles, etc.) with a dry, inert solvent like hexane (B92381) or toluene.[9][13] This rinsate must be quenched (see disposal plan below).[9]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from heat and ignition sources, and under a nitrogen atmosphere.[1] The container must be tightly sealed.[1]
Disposal Plan: Quenching Protocol
Unused or waste this compound and any solvent used for rinsing must be carefully quenched and disposed of as hazardous waste.[14]
-
Dilution: Dilute the reactive material by adding it to a non-reactive, high-boiling point solvent (e.g., heptane (B126788) or toluene) in a flask equipped with a stirrer and an inert gas inlet. The flask should be cooled in an ice/water bath.
-
Initial Quenching: While stirring vigorously and maintaining a cold temperature, slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise.[13] Control the addition rate to manage the exothermic reaction and keep the temperature below 50°C.[14]
-
Sequential Alcohol Addition: After the reaction with isopropanol subsides, continue the quenching process by sequentially and slowly adding ethanol, followed by methanol.[14]
-
Final Water Quenching: Once the reactions with the alcohols are complete, add water dropwise with extreme caution.[8][14] Even after alcohol treatment, the remaining material can react violently with water.[8][14] Continue adding water until no more gas evolution is observed.
-
Final Stirring: After the final water addition, allow the mixture to stir for an additional 2 hours to ensure the reaction is complete.[8][14]
-
Waste Disposal: The resulting aqueous organic mixture must be disposed of as hazardous waste through your institution's environmental health and safety office.[14]
-
Container Rinsing: The empty reagent bottle must be triple-rinsed with a dry, compatible solvent under an inert atmosphere.[14] This rinsate must also be quenched using the procedure above. After rinsing, leave the uncapped bottle in the back of the fume hood overnight before disposal.[14]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. echemi.com [echemi.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. cmu.edu [cmu.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. sjsu.edu [sjsu.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
